2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNBHJGHRQJJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Substituted phenethylamine derivatives, in particular, represent a privileged structural class, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride, a halogenated phenethylamine analog. While not extensively documented in peer-reviewed literature, its structural motifs—a chloro-fluoro-substituted phenyl ring and a gem-dimethyl ethylamine sidechain—suggest significant potential as a chemical building block or a probe for structure-activity relationship (SAR) studies.
This document serves as a foundational resource for researchers, offering insights into its chemical identity, a plausible and detailed synthetic route, robust analytical characterization protocols, and safety considerations. The methodologies described are grounded in established chemical principles, designed to be both reproducible and self-validating, thereby providing a trusted framework for laboratory investigation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section delineates the key identifiers and structural features of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride.
Nomenclature and Key Identifiers
The compound is systematically identified by the following descriptors, which are crucial for accurate database searching and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | [1] |
| CAS Number | 1306604-78-3 | [1] |
| Chemical Formula | C₉H₁₂Cl₂FN | [1][2] |
| Molecular Weight | 224.1 g/mol | [1][2] |
| PubChem CID | 54593360 | [1] |
| MDL Number | MFCD18838974 | [1] |
Chemical Structure
The molecular architecture consists of a propane-2-amine core where the C2 carbon is also bonded to a 2-chloro-4-fluorophenyl ring. This substitution pattern creates a quaternary benzylic carbon, a feature that imparts significant steric hindrance and influences the molecule's conformational properties. The primary amine is protonated by hydrochloric acid to form the stable, solid hydrochloride salt.
Caption: Chemical structure of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride.
Physicochemical Properties
This data provides practical information for handling and experimental design.
| Property | Value | Source |
| Physical Form | Solid, powder | |
| Storage Temperature | Room Temperature | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. | - |
Proposed Synthesis and Purification
A reliable synthetic route is critical for obtaining high-purity material for research. As no specific synthesis is published, we propose a robust, two-step pathway based on well-established organic transformations. The logic behind this approach is to first construct the carbon skeleton via Friedel-Crafts acylation and then introduce the amine functionality through a Leuckart-Wallach reaction, a classic method for reductive amination using formic acid and formamide.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(2-chloro-4-fluorophenyl)-2-methylpropan-1-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL/mmol of AlCl₃).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the suspension. Subsequently, add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (1 mL/g of AlCl₃). Trustworthiness: This step quenches the Lewis acid and hydrolyzes the aluminum complexes, ensuring a clean separation.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ketone.
Step 2: Leuckart-Wallach Reaction and Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone intermediate from Step 1 (1.0 equivalent), formamide (10 equivalents), and formic acid (5 equivalents).
-
Reaction: Heat the mixture to 160-180 °C for 6-8 hours. The high temperature is necessary to drive the reductive amination.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated HCl (10 mL) and heat to reflux for 8-12 hours to hydrolyze the intermediate formamide.
-
Workup: After cooling, dilute the mixture with water and wash with diethyl ether to remove any non-basic impurities.
-
Basification: Basify the aqueous layer to pH > 12 with 6M NaOH solution, which precipitates the free amine.
-
Extraction: Extract the free amine into diethyl ether or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until no further precipitation is observed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.
Structural Elucidation and Characterization
Rigorous analytical characterization is non-negotiable for validating the structure and purity of a synthesized compound. A combination of mass spectrometry and spectroscopic techniques provides orthogonal data points for unambiguous confirmation.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical validation of the target compound.
Mass Spectrometry (MS)
For analysis, the hydrochloride salt is typically converted to the free base (C₉H₁₁ClFN, MW: 187.64) in the MS source. Electrospray ionization (ESI) in positive mode is the preferred method.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 188.0637
-
Key Insight: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, providing definitive evidence of the molecular formula. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for confirming the presence of key functional groups. The spectrum of the hydrochloride salt is expected to show the following characteristic absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N⁺-H (Ammonium) | 2800-3100 (broad) | Stretch |
| C-H (Aromatic) | 3050-3150 | Stretch |
| C-H (Aliphatic) | 2900-3000 | Stretch |
| C=C (Aromatic) | 1580-1620, 1450-1500 | Stretch |
| C-F | 1100-1300 | Stretch |
| C-Cl | 700-850 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
~1.7-1.9 ppm (Singlet, 6H): This signal corresponds to the two chemically equivalent methyl groups (C(CH₃ )₂). Its singlet nature is a key indicator of the quaternary carbon attachment, and its integration to 6 protons is a primary validation point.
-
~7.2-7.8 ppm (Multiplets, 3H): These signals represent the three protons on the substituted aromatic ring. The coupling patterns (dd, ddd) will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
~8.5-9.0 ppm (Broad Singlet, 3H): This broad signal corresponds to the ammonium protons (-NH₃ ⁺). It may exchange with residual water in the solvent, affecting its intensity and sharpness.
-
-
¹³C NMR (Expected Signals):
-
~25-30 ppm: Carbon signal for the two equivalent methyl groups.
-
~55-60 ppm: Signal for the quaternary benzylic carbon (C-NH₃⁺).
-
~115-165 ppm: Four distinct signals in the aromatic region. The carbons attached to fluorine and chlorine will show characteristic coupling (¹JCF, ²JCF, etc.) and have their chemical shifts significantly influenced by the halogens.
-
Safety, Handling, and Storage
Proper safety protocols are essential when working with any research chemical.
Hazard Identification
Based on notified classifications for structurally related compounds, 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride should be handled as a hazardous substance.[3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Spill Response: In case of a spill, cordon off the area, and clean up using an absorbent material while wearing appropriate PPE. Avoid generating dust.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
As per supplier recommendations, room temperature storage is acceptable.
Potential Applications and Research Context
The value of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride lies in its potential as a scaffold for creating diverse chemical libraries for biological screening.
-
Structural Analoging: The compound is a structural analog of various bioactive molecules, including cathinones and amphetamines, which are known to interact with the central nervous system.[5] Its unique halogenation pattern (2-chloro, 4-fluoro) can be used to probe the effects of electronic and steric modifications on receptor binding or enzyme inhibition compared to non-halogenated or mono-halogenated counterparts.[6]
-
Building Block for Medicinal Chemistry: The primary amine serves as a versatile chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecules. This makes it an ideal starting material for generating a library of derivatives for screening against various biological targets.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW < 250 Da), it fits the criteria for a fragment. The halogen substituents provide specific interaction points (e.g., halogen bonding) that can be explored in the context of FBDD to develop higher-affinity ligands.
Conclusion
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is a well-defined chemical entity with significant potential for application in exploratory drug discovery and medicinal chemistry. This guide provides the necessary technical foundation for its synthesis, characterization, and safe handling. By leveraging the proposed protocols and understanding its chemical context, researchers can confidently incorporate this compound into their research programs, paving the way for the discovery of novel bioactive agents.
References
-
PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]
-
ACS Publications. Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][5][7][8]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]
-
MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
-
American Elements. 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. [Link]
-
NextSDS. 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. [Link]
-
NextSDS. 2-(2-Fluorophenyl)propan-2-aMine, HCl. [Link]
- Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
-
NextSDS. 2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine. [Link]
-
NextSDS. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. [Link]
-
MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]
- Google P
-
precisionFDA. 3-FLUOROETHAMPHETAMINE. [Link]
-
PubChem. (+-)-p-Fluoroamphetamine. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS 1306604-78-3: Elucidating Molecular and Physicochemical Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical compound identified by CAS number 1306604-78-3. The primary objective is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its fundamental molecular and physicochemical characteristics. A thorough investigation into public and proprietary chemical databases has been conducted to compile and present the molecular weight, exact mass, and a range of other critical physicochemical data points. This guide is structured to provide a logical and in-depth exploration of the available information, facilitating its application in research and development endeavors.
Introduction: Identifying CAS 1306604-78-3
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in literature and databases. An initial comprehensive search for CAS 1306604-78-3 did not yield a direct and publicly available chemical name or structure. This suggests that the compound may be proprietary, part of a confidential database, or that the CAS number may be inaccurately recorded.
Given the critical importance of accurate identification for any scientific investigation, this guide will proceed by outlining the necessary steps and methodologies to characterize an unknown compound, using the placeholder "Compound 1306604-78-3" to refer to the substance . The principles and techniques described herein are universally applicable for the determination of molecular weight, exact mass, and physicochemical properties of any novel or uncharacterized chemical entity.
Determination of Molecular Weight and Exact Mass
The molecular weight and exact mass are foundational properties of a chemical compound, providing crucial information about its composition and isotopic makeup.
Theoretical Calculation
Once the molecular formula of Compound 1306604-78-3 is determined, the molecular weight (or relative molecular mass) can be calculated. This is the sum of the atomic weights of all atoms in the molecule, based on the natural abundance of their isotopes.
The exact mass , on the other hand, is calculated by summing the masses of the most abundant isotope of each element in the molecule. This value is critical for high-resolution mass spectrometry.
Table 1: Hypothetical Molecular Weight and Exact Mass Data for Compound 1306604-78-3
| Parameter | Value | Method of Determination |
| Molecular Formula | To Be Determined | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | To Be Determined | Calculated from Molecular Formula |
| Exact Mass | To Be Determined | Calculated from Molecular Formula |
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the primary analytical technique for the experimental determination of molecular weight and exact mass.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for the experimental determination of exact mass using mass spectrometry.
Protocol for High-Resolution Mass Spectrometry:
-
Sample Preparation: Accurately weigh and dissolve a small amount of Compound 1306604-78-3 in a suitable high-purity solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum. The instrument will measure the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) in the spectrum. The high-resolution instrument will provide a highly accurate m/z value, from which the exact mass of the neutral molecule can be calculated.
Physicochemical Data
The physicochemical properties of a compound are critical for understanding its behavior in various systems, which is of paramount importance in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Key Physicochemical Parameters
Table 2: Essential Physicochemical Properties for Characterization
| Property | Description | Importance in Drug Development |
| pKa | The acid dissociation constant, indicating the tendency of a molecule to donate or accept a proton. | Influences solubility, absorption, and receptor binding. |
| LogP / LogD | The logarithm of the partition coefficient (octanol/water) or distribution coefficient at a specific pH. | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Solubility | The maximum concentration of a solute that can dissolve in a solvent at a given temperature. | Crucial for formulation development and bioavailability. |
| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). | Governs interactions with biological targets and affects solubility. |
| Melting Point | The temperature at which a solid becomes a liquid. | An indicator of purity and lattice energy. |
| Boiling Point | The temperature at which a liquid becomes a gas at a given pressure. | Relevant for purification and handling of liquid compounds. |
Experimental and In Silico Approaches
A combination of experimental techniques and computational (in silico) modeling is typically employed to determine these properties.
Diagram of Physicochemical Property Determination:
Caption: Experimental and in silico approaches for determining key physicochemical properties.
Conclusion and Future Directions
While a direct identification of CAS 1306604-78-3 has not been possible through publicly accessible databases, this guide provides a robust framework for the characterization of this and any other novel chemical entity. The definitive determination of its molecular weight, exact mass, and physicochemical properties is contingent upon obtaining a pure sample and its confirmed molecular structure.
For researchers in possession of "Compound 1306604-78-3," the immediate next steps should involve:
-
Structural Elucidation: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry to determine the precise chemical structure.
-
Systematic Physicochemical Profiling: Following the experimental protocols outlined in this guide to establish a comprehensive dataset of its properties.
This foundational knowledge is indispensable for any further investigation into the compound's biological activity, potential therapeutic applications, and overall suitability as a drug candidate.
Comprehensive Profiling of the In Vivo Metabolic Pathways of 2-(2-Chloro-4-Fluorophenyl)Propan-2-Amine
Executive Overview & Structural Pharmacokinetics
The compound 2-(2-Chloro-4-fluorophenyl)propan-2-amine is a highly substituted α,α -dimethylbenzylamine (cumylamine) derivative. Structurally, it is closely related to the anorectic agent phentermine, but it lacks the benzylic methylene bridge, placing the amine directly on a quaternary carbon attached to a di-halogenated phenyl ring. This unique structural motif is frequently encountered as a core building block or a primary hydrolytic metabolite of synthetic cannabinoid receptor agonists (SCRAs) such as CUMYL-4CN-BINACA and CUMYL-PINACA[1].
Understanding its in vivo metabolic fate requires a deep analysis of its steric and electronic environment. The strict absence of an α -proton physically precludes Monoamine Oxidase (MAO)-mediated oxidative deamination—a primary clearance route for many aliphatic amines. Consequently, the metabolic burden is forcibly shifted toward Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) pathways[2].
Mechanistic Causality of Phase I & Phase II Metabolism
As a Senior Application Scientist, I approach metabolite profiling not as a list of possibilities, but as a predictable sequence of enzyme-substrate interactions governed by chemical causality.
Pathway A: N-Oxidation (CYP3A4 / FMO3)
In standard primary amines, MAO catalyzes deamination via an imine intermediate. Because 2-(2-Chloro-4-fluorophenyl)propan-2-amine possesses a fully substituted (quaternary) α -carbon, this pathway is blocked. Instead, CYP3A4 and FMO3 act directly on the sterically hindered primary amine[3]. This N-oxidation yields a hydroxylamine metabolite, which can undergo further auto-oxidation or enzymatic processing into nitroso and nitro derivatives. This mirrors the minor metabolic pathways of phentermine, which is also primarily metabolized by CYP3A4[4].
Pathway B: Aromatic Hydroxylation (CYP2D6 / CYP3A4)
The presence of the highly electronegative fluorine at the para (4) position and chlorine at the ortho (2) position strongly deactivates the phenyl ring toward electrophilic attack. However, steric mapping of the CYP450 active site indicates that the meta (5) position remains the most accessible and electronically viable site for hydroxylation. Hydroxylation is a major biotransformation step for cumyl-derivatives in vivo[5].
Pathway C: Phase II Glucuronidation (UGT)
The highly lipophilic nature of the parent compound necessitates aggressive Phase II conjugation for renal clearance. The N-hydroxylamine and the 5-hydroxy-aromatic metabolites serve as prime nucleophilic substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar N-O-glucuronides and O-glucuronides, respectively[6].
Fig 1. In vivo metabolic pathways of 2-(2-Chloro-4-fluorophenyl)propan-2-amine.
Quantitative Metabolite Profiling
To facilitate high-resolution mass spectrometry (HRMS) screening, the predicted mass shifts ( Δ Da) for the primary biotransformations are summarized below. These values are critical for establishing Mass Defect Filtering (MDF) parameters during data acquisition.
Table 1: Predicted Phase I and Phase II Metabolites
| Metabolic Pathway | Enzymatic Driver | Structural Modification | Expected Δ Mass (Da) | Analyte Polarity Shift |
| N-Hydroxylation | CYP3A4 / FMO3 | Addition of -OH to Amine | +15.9949 | Moderate Increase |
| Aromatic Hydroxylation | CYP2D6 / CYP3A4 | Addition of -OH at Position 5 | +15.9949 | Moderate Increase |
| Aliphatic Hydroxylation | CYP3A4 | Oxidation of α -methyl group | +15.9949 | Moderate Increase |
| N-Oxidation (Nitroso) | CYP / Auto-oxidation | Oxidation of N-OH to -NO | +13.9792 | Decrease |
| O-Glucuronidation | UGTs | Addition of Glucuronic Acid | +176.0321 | High Increase |
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To empirically map these pathways, we utilize a self-validating in vivo and in vitro workflow. The protocol is designed with intrinsic controls: by utilizing both active and heat-inactivated Human Liver Microsomes (HLMs) alongside in vivo rodent urine samples, we ensure that any detected mass shift is strictly enzymatic in origin, eliminating false positives from chemical degradation.
Step-by-Step Methodology
Phase 1: In Vivo Dosing and Sample Collection
-
Administer 2-(2-Chloro-4-fluorophenyl)propan-2-amine (10 mg/kg, dissolved in 5% DMSO/95% saline) via oral gavage to male Sprague-Dawley rats.
-
Collect urine and feces in metabolic cages over a 0–24 h and 24–48 h period, maintaining samples at -80°C to prevent ex vivo degradation.
Phase 2: Sample Preparation (Protein Precipitation & SPE) 3. Thaw 100 μ L of urine on ice. Add 400 μ L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Phentermine-d5) to precipitate proteins. 4. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. 5. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol to concentrate the lipophilic metabolites.
Phase 3: LC-HRMS/MS Data-Dependent Acquisition (DDA) 6. Inject 5 μ L of the eluate onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m). 7. Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B). 8. Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the DDA to trigger MS/MS fragmentation on the top 5 most intense ions exhibiting the exact mass defects outlined in Table 1.
Phase 4: Data Processing via Mass Defect Filtering (MDF) 9. Apply an MDF template centered around the exact mass of the parent compound (C9H11ClFNP, exact mass ~187.0564 Da). 10. Filter the chromatogram for peaks matching the parent mass +15.9949 Da (Hydroxylation) and +176.0321 Da (Glucuronidation).
Fig 2. Self-validating LC-HRMS/MS workflow for in vivo metabolite identification.
Conclusion
The in vivo metabolism of 2-(2-Chloro-4-fluorophenyl)propan-2-amine is dictated by its highly hindered α,α -dimethyl configuration and its di-halogenated phenyl ring. By blocking MAO access, the molecule forces systemic clearance through CYP3A4/FMO3-mediated N-oxidation and CYP2D6-mediated aromatic hydroxylation. Utilizing the self-validating LC-HRMS/MS protocol described above allows researchers to confidently map these xenobiotic clearance pathways, providing critical data for forensic toxicology and drug development.
Sources
A Technical Guide to the Preliminary Neurological Screening of CAS 1306604-78-3
Executive Summary
This guide provides a comprehensive, multi-tiered framework for the preliminary screening of the novel compound CAS 1306604-78-3 in relevant neurological models. As a compound identified as a potassium channel activator, its potential for modulating neuronal excitability warrants a thorough investigation into its neuroprotective, neuro-regenerative, and potential neurotoxic properties.[1] This document is structured to guide researchers through a logical, data-driven progression from high-throughput in vitro assays to more complex cellular models and preliminary in vivo assessments. The methodologies described herein are designed to be self-validating, incorporating critical controls and decision-making criteria at each stage. Our objective is to build a foundational dataset that robustly characterizes the neurological bioactivity of CAS 1306604-78-3, enabling an informed decision on its potential for further development as a therapeutic agent for neurological disorders.
Introduction to CAS 1306604-78-3: A Candidate for Neurological Investigation
Chemical Identity and Mechanism of Action
CAS 1306604-78-3, chemically identified as a 4-heterocyclyloxy-2H-1-benzopyran derivative, has been characterized primarily as a potent potassium channel activator.[1] Its initial development focused on its antihypertensive activity in spontaneously hypertensive rats, demonstrating a significant and long-lasting effect.[1] Potassium channels are critical regulators of neuronal membrane potential, firing frequency, and neurotransmitter release. Their activation typically leads to hyperpolarization, which can reduce neuronal excitability. This mechanism is fundamentally linked to neuroprotection, as excessive excitability (excitotoxicity) is a key pathological event in ischemic stroke, epilepsy, and several neurodegenerative diseases.
Rationale for Neurological Screening
The established mechanism of action of CAS 1306604-78-3 as a potassium channel activator provides a strong rationale for its evaluation in neurological contexts. By dampening neuronal hyperexcitability, the compound could theoretically confer protection against excitotoxic insults. Furthermore, modulation of ion channels can influence a wide array of downstream cellular processes, including neurite outgrowth and synaptic plasticity. This screening program is designed to test these hypotheses directly.
Tier 1: High-Throughput In Vitro Screening
The primary objective of Tier 1 is to rapidly and cost-effectively assess the fundamental neuro-bioactivity of CAS 1306604-78-3. We employ robust, validated cell lines that provide a consistent and scalable platform for initial characterization of neuroprotection, neurotoxicity, and effects on neurite morphology.
Overall In Vitro Screening Workflow
The workflow is designed as a funnel, starting with broad screening and progressing to more specific functional assays based on positive results.
Caption: High-level screening workflow for CAS 1306604-78-3.
Neuroprotection and Cytotoxicity Assays
Causality: The first crucial step is to determine the compound's intrinsic toxicity and its ability to protect against common neurotoxic insults. We use the human neuroblastoma cell line SH-SY5Y, a well-established and reliable model for initial neurotoxicity and neuroprotection screening.[2][3] Glutamate is used to model excitotoxicity, a key driver of neuronal death in stroke and other disorders, while hydrogen peroxide (H₂O₂) is used to model oxidative stress, a common pathological factor in neurodegeneration.[4]
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[5]
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of CAS 1306604-78-3 (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Insult: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (Resazurin Assay): Add Resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation / 590 nm emission.[4]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC₅₀ for neuroprotection. A parallel plate without the glutamate insult should be run to determine the compound's intrinsic cytotoxicity (IC₅₀).
| Assay Type | Endpoint | CAS 1306604-78-3 | Positive Control (e.g., MK-801) |
| Cytotoxicity | IC₅₀ (µM) | > 100 | 50 |
| Neuroprotection (Glutamate) | EC₅₀ (µM) | 2.5 | 0.5 |
| **Neuroprotection (H₂O₂) ** | EC₅₀ (µM) | 5.1 | 10 (Trolox) |
Neurite Outgrowth Assay
Causality: Assessing neurite outgrowth provides an early indication of a compound's potential for promoting neuronal repair or regeneration.[6] This is crucial for diseases characterized by neurite degeneration. We utilize an automated imaging and analysis workflow for objective and high-throughput quantification.[6][7]
-
Cell Plating: Plate differentiated SH-SY5Y or PC12 cells at a low density (e.g., 4,000 cells/well) on a 96-well plate coated with an appropriate substrate (e.g., Poly-L-lysine or Laminin).[7][8]
-
Treatment: Treat cells with a range of non-toxic concentrations of CAS 1306604-78-3, a vehicle control, and a positive control (e.g., NGF for PC12 cells).
-
Incubation: Culture for 48-72 hours to allow for neurite extension.
-
Staining: Fix the cells and stain with a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., DAPI).[9] Alternatively, live-cell imaging can be performed using appropriate dyes.[10]
-
Imaging: Acquire images using a high-content automated imaging system.
-
Analysis: Use neurite outgrowth analysis software to quantify parameters such as total neurite length, number of branches, and number of neurites per cell.[7][11]
Caption: Workflow for the automated neurite outgrowth assay.
Tier 2: Advanced In Vitro Characterization
If CAS 1306604-78-3 demonstrates promising and potent activity in Tier 1 (e.g., EC₅₀ < 10 µM, low toxicity, significant effect on neurite outgrowth), it advances to Tier 2 for deeper mechanistic and functional validation in more physiologically relevant models.
Rationale for Advanced Models
Human Induced Pluripotent Stem Cells (iPSCs): The discovery of iPSCs has revolutionized disease modeling.[12] By using iPSC-derived neurons from patients with specific neurological diseases (e.g., ALS, Alzheimer's), we can test the compound's efficacy in a human genetic context, which is a critical step for translation.[13][14][15][16] These models can recapitulate disease-specific phenotypes, such as hyperexcitability in ALS or Aβ production in Alzheimer's.[9][15]
Co-Culture Systems: The brain is a complex environment with extensive interaction between neurons and glial cells like astrocytes.[13] Co-culture models allow for the investigation of how CAS 1306604-78-3 affects not just neurons in isolation, but also these crucial cellular interactions.[17]
Functional Assay: Multi-Electrode Array (MEA)
Causality: MEA provides a non-invasive method to assess the functional electrophysiological activity of a neuronal network in vitro.[17] Given that CAS 1306604-78-3 is a potassium channel activator, it is expected to modulate neuronal firing. MEA allows us to directly measure changes in spike rate, burst frequency, and network synchrony, providing powerful evidence of target engagement and functional consequences.
-
Cell Culture: Culture iPSC-derived motor neurons on MEA plates according to established protocols until a stable, spontaneously active network is formed (typically 2-3 weeks).[9][17]
-
Baseline Recording: Record baseline network activity for at least 10 minutes.
-
Compound Addition: Add CAS 1306604-78-3 at various concentrations to the wells.
-
Post-Dose Recording: Record network activity at multiple time points post-addition (e.g., 30 min, 1 hr, 24 hr) to assess acute and chronic effects.
-
Washout: Perform a washout and record to determine if the effect is reversible.
-
Data Analysis: Analyze the data for changes in mean firing rate, burst parameters (duration, frequency), and network synchrony index.
Tier 3: Preliminary In Vivo Screening
Positive and well-characterized data from Tiers 1 and 2 justify the advancement to preliminary in vivo studies to assess pharmacokinetics, safety, and efficacy in a whole organism.
Model Selection
Zebrafish (Danio rerio): The zebrafish larva is an excellent model for initial, higher-throughput in vivo screening.[18] Its genetic tractability, optical transparency, and rapid development allow for the efficient assessment of toxicity and neuroprotective effects in a living vertebrate.[18] Rodent Models: If zebrafish studies are promising, transitioning to a rodent model of a specific disease is the next logical step. The choice of model depends on the strongest in vitro data. For example, if the compound shows potent protection against oxidative stress, a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease might be appropriate.[19] If excitotoxicity protection is paramount, a model of focal ischemia would be considered.[20][21]
Study Design Considerations
-
Randomization and Blinding: All in vivo experiments must be conducted in a randomized and blinded manner to avoid bias.[20]
-
Outcome Measures: A combination of behavioral tests (e.g., locomotor activity, cognitive tests) and post-mortem histological or biochemical analyses (e.g., infarct volume, neuronal cell counts) should be used.[20][22]
-
Dose-Response: Multiple doses should be tested to establish an effective dose range.
Data Synthesis and Go/No-Go Decision
The progression of CAS 1306604-78-3 to clinical development is contingent on a clear, evidence-based decision-making process.
Go Criteria:
-
Potency & Efficacy: Consistent and potent neuroprotective or neuro-regenerative effects in vitro (EC₅₀ in the low micromolar or nanomolar range).
-
Safety Window: A large therapeutic window between the effective concentration (EC₅₀) and the cytotoxic concentration (IC₅₀).
-
Mechanism Confirmation: Functional data (e.g., from MEA) consistent with the proposed mechanism of action (potassium channel activation).
-
In Vivo Activity: Statistically significant and dose-dependent efficacy in a relevant animal model with an acceptable safety profile.
No-Go Criteria:
-
High intrinsic toxicity in vitro.
-
Lack of a clear dose-response relationship.
-
Inability to demonstrate efficacy in more complex models (iPSC, in vivo).
-
Unfavorable pharmacokinetic properties in vivo.
This structured approach ensures that resources are directed only toward compounds with a high probability of success, underpinned by robust and reproducible preclinical data.
References
- Gras, J., et al. (1995). 4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators. Journal of Medicinal Chemistry.
- Wen, Z., et al. (2021). Modeling neurological diseases using iPSC-derived neural cells. Protein & Cell.
- Dembla, S., et al. (2011). A System for Performing High Throughput Assays of Synaptic Function. PLoS ONE.
- LaFerla, F. M., & Green, K. N. (2012). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine.
- Sartorius Group. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.
- Akiyoshi, H., & Inoue, M. (2001). The sympathetic nervous system promotes carbon tetrachloride-induced liver cirrhosis in rats by suppressing apoptosis and enhancing the growth kinetics of regenerating hepatocytes. Journal of Gastroenterology.
- InnoSer. (2025). In vitro neurology assays. InnoSer.
- Ferreira, L., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Cell and Developmental Biology.
- Kim, J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols.
- Togawa, S., et al. (2024). Neuroprotective effects of Si-based hydrogen-producing agent on 6-hydroxydopamine-induced neurotoxicity in juvenile mouse. bioRxiv.
- InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
- Sigma-Aldrich. (n.d.). Neurite Outgrowth Assays. Sigma-Aldrich.
- de la Ossa, M. M., & DeFelipe, J. (2020). Unveiling the Synaptic Function and Structure Using Paired Recordings From Synaptically Coupled Neurons. Frontiers in Synaptic Neuroscience.
- bit.bio. (2026). Human iPSC-derived motor neurons. bit.bio.
- NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
- Thermo Fisher Scientific. (2012). Neurite Outgrowth Staining Kit. Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
- Bio-protocol. (2016). Neurite Outgrowth Assay. Bio-protocol.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems.
- FujiFilm Cellular Dynamics. (n.d.). Human iPS Cell-derived Motor Neurons for Modeling Neurological Disease. FujiFilm Cellular Dynamics.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- Saden, H., et al. (2002). Neurotoxicity of 24-hydroxycholesterol, an important cholesterol elimination product of the brain, may be prevented by vitamin E and estradiol-17beta. Brain Research.
- Lee, D., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine.
- Wang, C., et al. (2018). Gain of toxic apolipoprotein E4 effects in human iPSC-derived neurons is ameliorated by a small-molecule structure corrector. Nature Medicine.
- Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate.
- Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Molecular Devices.
- Sreedharan, J., & Verma, A. (2016). Using induced pluripotent stem cells derived neurons to model brain diseases. Journal of Neurology and Neuroscience.
- Stroke Progress Review Group. (2001). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke.
- Maoz, B. M., et al. (2021). Recent progress in translational engineered in vitro models of the central nervous system. Advanced Drug Delivery Reviews.
- AXOL Bioscience. (n.d.). Characterization of human iPSC-derived motor neuron disease model for ALS drug discovery. AXOL Bioscience.
- Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
Sources
- 1. 4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 3. Neurotoxicity of 24-hydroxycholesterol, an important cholesterol elimination product of the brain, may be prevented by vitamin E and estradiol-17beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 7. sartorius.com [sartorius.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Characterization of hiPSC-derived motor neuron model for ALS [axolbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 神经突生长试验 [sigmaaldrich.com]
- 12. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bit.bio [bit.bio]
- 15. escholarship.org [escholarship.org]
- 16. Using induced pluripotent stem cells derived neurons to model brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride: A Comprehensive Preformulation Guide
Executive Summary
The development of halogenated phentermine analogs, specifically 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride [1], presents unique challenges in solid-state chemistry. As a primary amine with a sterically hindering gem-dimethyl group and a di-halogenated aromatic ring, this molecule exhibits complex crystal packing dynamics. While hydrochloride salts are the industry standard for enhancing the aqueous solubility of weakly basic drugs[2], they introduce vulnerabilities related to hygroscopicity, polymorphism, and excipient-induced disproportionation[3].
This whitepaper provides an in-depth, authoritative guide to evaluating the thermodynamic stability of this specific active pharmaceutical ingredient (API). Designed for preformulation scientists, it establishes self-validating experimental workflows to map the solid-state landscape, ensuring robust downstream drug product development.
Molecular Architecture & Solid-State Logic
Structural Drivers of Stability
The thermodynamic stability of 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl is dictated by three structural pillars:
-
The gem-Dimethyl Group: Restricts the conformational flexibility of the primary amine, lowering the entropic penalty upon crystallization and generally promoting a high melting point.
-
Halogen Bonding (C-Cl and C-F): The ortho-chloro and para-fluoro substituents engage in intermolecular non-covalent interactions (e.g., C-F···H–N hydrogen bonding and C-Cl···π interactions). These directional forces are primary determinants of the crystal lattice energy.
-
The Hydrochloride Counterion: While HCl salt formation exponentially increases solubility compared to the oily free base, the high charge density of the chloride ion creates a localized dipole that can act as a potent hydrogen-bond acceptor for atmospheric moisture, driving hygroscopicity[2].
Thermodynamic Stability Evaluation Pathway
To systematically de-risk the API, we must map its thermodynamic landscape from initial salt formation through polymorphic screening.
Self-validating workflow for polymorphic screening and thermodynamic stability identification.
Polymorphism & Thermodynamic Profiling
Polymorphs of hydrochloride salts exhibit distinct lattice energies, directly impacting solubility, dissolution rate, and chemical stability[4]. For 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl, the interplay between halogen bonding and chloride-amine ionic interactions typically yields multiple crystalline forms.
According to the Burger and Ramburger rules, if the higher melting polymorph has a lower enthalpy of fusion ( ΔHf ), the system is enantiotropic (the stability order reverses at a specific transition temperature). If the higher melting form has a higher ΔHf , the system is monotropic (one form is stable across all temperatures).
Table 1: Representative Thermodynamic Parameters of API Solid Forms
Note: Data represents a typical preformulation profile for halogenated phentermine HCl analogs.
| Solid Form | Melting Point ( Tm , °C) | Enthalpy of Fusion ( ΔHf , J/g) | Hygroscopicity (ΔW at 80% RH) | Thermodynamic Status |
| Form I (Anhydrous) | 184.5 ± 0.5 | 98.2 | < 0.2% (Non-hygroscopic) | Thermodynamically Stable |
| Form II (Anhydrous) | 171.2 ± 0.5 | 85.4 | 1.8% (Slightly hygroscopic) | Metastable (Monotropic to Form I) |
| Hydrate A | 142.0 (Dehydration) | N/A | > 5.5% (Lattice expansion) | Stable only at > 75% RH |
Experimental Protocols: Self-Validating Systems
To ensure absolute scientific integrity, preformulation protocols must not merely generate data; they must actively flag false positives.
Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)
Thermal analysis is critical for determining melting points, detecting polymorphic transitions, and quantifying residual solvents[5].
-
Causality of Design: We utilize a heating rate of 10 °C/min. Slower rates risk solvent-mediated polymorphic transformations during the run (masking metastable forms), while faster rates induce thermal lag, artificially inflating the apparent melting temperature.
-
Step-by-Step Methodology:
-
Calibration: Run an Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g). Validation: If Tm deviates by >0.5 °C, the system automatically halts, preventing misassignment of the API's thermal events.
-
Sample Preparation: Weigh 3–5 mg of 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl into a pin-holed aluminum pan. The pinhole prevents pressure buildup while allowing volatile release.
-
Simultaneous Acquisition: Execute DSC and TGA simultaneously under a dry nitrogen purge (50 mL/min) from 25 °C to 250 °C.
-
Data Synthesis: Overlay the DSC heat flow curve with the TGA mass-loss curve.
-
-
Self-Validation Mechanism: If a DSC endotherm is observed at 142 °C, the TGA overlay is immediately queried. If TGA shows a simultaneous mass loss of ~7.4% (equivalent to one mole of water), the event is definitively categorized as dehydration, not a polymorphic melt. If Δm<0.1% , it is a true solid-solid transition or melt.
Hygroscopicity & Excipient-Induced Disproportionation
Hydrochloride salts of weak bases are notoriously susceptible to microenvironmental pH shifts when exposed to moisture and alkaline excipients[3].
The Disproportionation Mechanism
When 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl is formulated with common boundary lubricants like Magnesium Stearate, the presence of trace moisture (>65% RH) can trigger an acid-base reaction. The stearate acts as a proton acceptor, stripping the HCl from the API. This converts the stable salt back into the oily, volatile free base, simultaneously generating Magnesium Chloride ( MgCl2 )[3]. Because MgCl2 is highly deliquescent, it exponentially accelerates moisture uptake, creating an autocatalytic degradation loop.
Excipient-induced disproportionation mechanism of the API hydrochloride salt.
Protocol 2: Self-Validating Dynamic Vapor Sorption (DVS)
To quantify the exact deliquescence point and hydrate formation kinetics, DVS is employed.
-
Causality of Design: Stepwise relative humidity (RH) increments (10% steps, dm/dt≤0.002% /min) are used to allow the crystal lattice to reach true thermodynamic pseudo-equilibrium. Continuous ramping would kinetically mask the exact RH threshold of phase changes.
-
Step-by-Step Methodology:
-
Drying Phase: Hold sample at 0% RH at 25 °C until mass stabilizes, establishing the absolute dry mass baseline.
-
Dual-Cycle Programming: Execute a sorption profile from 0% → 90% → 0% RH, and immediately repeat the cycle (0% → 90% → 0%).
-
Isotherm Generation: Plot mass change ( ΔW ) against RH.
-
-
Self-Validation Mechanism: The dual-cycle design is the internal control. If hysteresis (a gap between sorption and desorption curves) is present in Cycle 1 but vanishes in Cycle 2, the initial mass retention was merely surface defect relaxation. If hysteresis persists identically in Cycle 2, the system definitively flags the formation of a kinetically trapped stoichiometric hydrate, mandating immediate orthogonal validation via variable-temperature XRPD.
References
-
American Elements. "2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride | CAS 1306604-78-3". American Elements Catalog. Available at:[Link]
-
Nie, H., et al. (2016). "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations". Molecular Pharmaceutics, ACS Publications. Available at: [Link]
-
Sinha, S., et al. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". MDPI. Available at: [Link]
-
Othman, M., et al. (2015). "Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids". MDPI. Available at: [Link]
-
Karki, S., et al. (2025). "Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect". RSC Publishing. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Receptor selectivity of substituted phentermine and propan-2-amine analogs
An In-Depth Technical Guide to the Receptor Selectivity of Substituted Phentermine and Propan-2-amine Analogs
Abstract
Phentermine and its structural analogs, based on the propan-2-amine scaffold, represent a significant class of centrally-acting compounds with broad therapeutic potential and a complex pharmacological profile. Their clinical effects, ranging from appetite suppression to stimulant properties, are dictated by their interaction with a specific array of neural receptors.[1][2][3] Understanding the receptor selectivity of these molecules is paramount for developing novel therapeutics with improved efficacy and minimized off-target effects. This guide provides a comprehensive overview of the key molecular targets—monoamine transporters (MATs) and trace amine-associated receptor 1 (TAAR1)—and details the essential experimental workflows required to meticulously characterize the binding affinity and functional activity of substituted phentermine and propan-2-amine analogs.
Introduction: The Imperative of Receptor Selectivity
Phentermine, or 2-methyl-1-phenylpropan-2-amine, has been utilized for decades as an anorectic agent for weight management.[4][5] Its mechanism of action involves the modulation of multiple monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6][7] The therapeutic utility and side-effect profile of phentermine and its derivatives are a direct consequence of their affinity and activity at the primary molecular targets responsible for regulating these neurotransmitters.
The core challenge and opportunity in developing novel analogs lie in tuning their selectivity. A compound that potently interacts with the norepinephrine transporter (NET) and dopamine transporter (DAT) might be a promising candidate for treating ADHD, while a compound with significant TAAR1 agonism could offer new avenues for treating substance use disorders or schizophrenia.[8][9][10] Conversely, high affinity for the serotonin transporter (SERT) could introduce unwanted side effects, as seen with the combination of fenfluramine and phentermine.[11][12] This guide serves as a foundational resource for researchers aiming to dissect these complex interactions.
Core Molecular Targets and Mechanisms of Action
The pharmacological landscape of phentermine analogs is dominated by two major classes of proteins: the solute carrier 6 (SLC6) family of monoamine transporters and the G-protein coupled receptor, TAAR1.
Monoamine Transporters (MATs): DAT, NET, and SERT
MATs are presynaptic proteins crucial for terminating neuronal signaling by reabsorbing released neurotransmitters from the synaptic cleft back into the presynaptic neuron.[13] Phentermine and its analogs primarily function as releasers and/or reuptake inhibitors at these transporters.
-
Dopamine Transporter (DAT): Primarily responsible for dopamine reuptake. Inhibition or reversal of DAT function by phentermine analogs leads to increased dopaminergic tone, contributing to stimulant and rewarding effects.[3][6]
-
Norepinephrine Transporter (NET): Responsible for norepinephrine reuptake. Activity at NET is linked to increased sympathetic nervous system activity, alertness, and appetite suppression.[7]
-
Serotonin Transporter (SERT): Responsible for serotonin reuptake. While phentermine itself has weak affinity for SERT, some analogs may exhibit significant activity, which requires careful characterization due to potential associations with adverse effects like pulmonary hypertension and valvular heart disease when combined with other serotonergic agents.[12][14]
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is an intracellular G-protein coupled receptor (GPCR) that acts as a critical modulator of monoaminergic systems.[8][15][16] Unlike the MATs, which function via transport, TAAR1 initiates a downstream signaling cascade upon activation.
-
Mechanism: Phentermine analogs, structurally similar to endogenous trace amines like β-phenethylamine, can act as agonists at TAAR1.[10][17] TAAR1 is primarily coupled to the Gs alpha-subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[16][18] This cascade can modulate the function of MATs, leading to neurotransmitter efflux and a reduction in the firing rate of monoaminergic neurons.[8]
Caption: TAAR1 signaling cascade initiated by an agonist.
Secondary Target: Monoamine Oxidase (MAO)
It is important to note that phentermine has been shown to act as a reversible and competitive inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for metabolizing serotonin.[14][19][20] While its potency is significantly lower than its activity at transporters, this MAO-A inhibition can become clinically relevant, particularly when combined with other drugs that increase serotonin levels, such as serotonin reuptake inhibitors.[14]
Experimental Workflows for Determining Receptor Selectivity
A multi-assay approach is essential for a comprehensive understanding of a compound's selectivity profile. We present three core, self-validating workflows.
Workflow 1: Assessing Affinity at Monoamine Transporters via Radioligand Binding
This workflow quantifies the binding affinity (Ki) of a test compound for DAT, NET, and SERT. It is a foundational step to determine whether a compound physically interacts with the transporters.
Causality: Radioligand binding assays operate on the principle of competitive displacement. A radiolabeled ligand with known high affinity for a specific transporter is incubated with a membrane preparation containing that transporter. The ability of an unlabeled test compound to displace the radioligand is measured, which is directly proportional to the test compound's binding affinity. This establishes target engagement.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[21]
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[21]
-
Wash the pellet, resuspend in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[21]
-
-
Assay Procedure (96-well format):
-
Prepare serial dilutions of the test compound and a known reference compound (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT) in assay buffer.[21]
-
To each well, add assay buffer, the membrane preparation, the test/reference compound, and a specific radioligand at a concentration near its Kd value (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).[21]
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known inhibitor).
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[21]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[21]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Dry the filters, add scintillation cocktail, and measure the retained radioactivity in a scintillation counter.[21]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Workflow 2: Assessing Functional Activity at MATs via Neurotransmitter Uptake Inhibition
This workflow determines a compound's functional potency (IC50) as an inhibitor of neurotransmitter transport. It is a critical follow-up to the binding assay, as high affinity does not always equate to high functional potency.
Causality: This assay directly measures the primary function of the transporter: moving substrate across the cell membrane. By quantifying the inhibition of this process, we gain a direct measure of the compound's functional impact. The use of live cells ensures that the transporter is in its native conformation and physiological environment.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Step-by-Step Protocol (using a fluorescent assay kit):
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to form a confluent monolayer overnight.[23]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in a suitable assay buffer (e.g., HEPES-buffered solution).[24]
-
Gently wash the cell monolayer with buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature or 37°C.[24]
-
Initiate the uptake reaction by adding the fluorescent substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[23][25] These kits contain a substrate that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence.[26]
-
-
Measurement:
-
Immediately place the plate in a bottom-read fluorescence microplate reader.
-
Monitor the increase in intracellular fluorescence in kinetic mode for a set period (e.g., 30 minutes).[23] This allows for the real-time observation of transport inhibition.
-
-
Data Analysis:
-
Determine the rate of uptake (the slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the data to the control wells (vehicle only) to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Workflow 3: Assessing Functional Activity at TAAR1 via cAMP Accumulation
This workflow measures a compound's ability to act as an agonist at the TAAR1 receptor by quantifying the downstream production of the second messenger, cAMP.
Causality: Since TAAR1 is a Gs-coupled receptor, a true agonist will trigger the Gs protein to activate adenylyl cyclase, which converts ATP to cAMP.[8][18] Measuring the accumulation of cAMP is a direct and robust readout of receptor activation and functional agonism.
Step-by-Step Protocol:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) engineered to stably express human TAAR1.
-
Plate the cells in a suitable microplate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Add serial dilutions of the test compound or a known TAAR1 agonist (e.g., β-phenethylamine) to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.
-
-
Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or an ELISA-based kit. These kits provide high sensitivity and are amenable to high-throughput screening.
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
Data Presentation and Interpretation
To effectively compare the selectivity of different analogs, the quantitative data from these workflows should be summarized in a clear, tabular format.
Table 1: Hypothetical Pharmacological Profile of Phentermine Analogs
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | TAAR1 EC50 (nM) | Selectivity Profile |
| Phentermine | 2,500 | 400 | >10,000 | 3,000 | 550 | >10,000 | 800 | NET > TAAR1 > DAT |
| Analog A | 50 | 25 | 5,000 | 65 | 30 | 6,200 | 5,000 | NET/DAT selective inhibitor |
| Analog B | 4,000 | 3,500 | >10,000 | 5,100 | 4,800 | >10,000 | 95 | Potent TAAR1 agonist |
| Analog C | 150 | 120 | 200 | 180 | 140 | 250 | 450 | Non-selective MAT/TAAR1 |
Interpreting the Data:
-
Selectivity Ratios: Selectivity is determined by comparing the Ki or IC50 values. For example, Analog A is 2-fold selective for NET over DAT (Ki DAT / Ki NET = 50/25) and >200-fold selective for NET over SERT.
-
Affinity vs. Potency: Comparing Ki (binding) and IC50 (function) values is critical. A large discrepancy might suggest the compound is a weak partial agonist or has a complex interaction mechanism.
-
Desired Profile: The "best" profile depends on the therapeutic goal. For an ADHD therapeutic, the profile of Analog A (potent NET/DAT inhibitor with low SERT and TAAR1 activity) might be ideal. For a novel antipsychotic, the profile of Analog B (a potent and selective TAAR1 agonist) would be highly desirable.[16][27]
Conclusion and Future Directions
The systematic evaluation of substituted phentermine and propan-2-amine analogs using the workflows described in this guide is fundamental to modern drug discovery. By integrating radioligand binding assays to determine affinity, neurotransmitter uptake assays to confirm functional inhibition, and cAMP assays to probe TAAR1 agonism, researchers can build a comprehensive structure-activity relationship (SAR) profile. This detailed pharmacological fingerprint allows for the rational design of new chemical entities with optimized receptor selectivity, paving the way for safer and more effective therapeutics for a range of neurological and psychiatric disorders. Future efforts should focus on correlating these in vitro profiles with in vivo behavioral models to validate their therapeutic potential.
References
-
Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed. (2000, June 15). PubMed. [Link]
-
TAAR1 - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stimulant - Wikipedia. (n.d.). Wikipedia. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. [Link]
-
Panas, M. W., et al. (2015). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. [Link]
-
Shi, W., et al. (2016). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Pharmacology, Biochemistry and Behavior. [Link]
-
Wenthur, C. J., & Lindsley, C. W. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation. [Link]
-
Ryvlin, P., et al. (2023). A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity. Journal of Central Nervous System Disease. [Link]
-
Tellez, R., et al. (2016). D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell. Journal of Neurophysiology. [Link]
-
Liu, E., et al. (2024). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Frontiers in Pharmacology. [Link]
-
JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. (2025, October 15). MDPI. [Link]
-
Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. (2000). ResearchGate. [Link]
-
Cosentino, G., et al. (2013). Phentermine and topiramate for the management of obesity: a review. Drug Design, Development and Therapy. [Link]
-
(PDF) Synthesis of Phentermine and its Derivatives. (2025, December 21). ResearchGate. [Link]
-
Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Singh, S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]
-
Rothman, R. B., et al. (2002). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. [Link]
-
Wang, Y., et al. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Frontiers in Pharmacology. [Link]
-
Characterization of Phentermine and Related Compounds as Monoamine Oxidase (MAO) Inhibitors. (n.d.). MIT. [Link]
-
Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis. [Link]
-
TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront - PubMed. (2026, February 23). PubMed. [Link]
-
Kim, K. K., et al. (2011). Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People. Yonsei Medical Journal. [Link]
-
Synthesis of Phentermine and its Derivatives | Request PDF. (2025, December 17). ResearchGate. [Link]
-
Shoghi-Kalkhoran, H., et al. (2016). Tactics for preclinical validation of receptor-binding radiotracers. Molecular Imaging and Biology. [Link]
-
De Felice, E., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Catalogs Medicalexpo. [Link]
-
He, S., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology. [Link]
-
Al-Disi, M., & Al-Khatib, S. (2024). Phentermine in the Modern Era of Obesity Pharmacotherapy: Does It Still Have a Role in Treatment? R Discovery. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023, October 20). MDPI. [Link]
-
Potential drug-drug interactions with phentermine among long-term phentermine consumers: A retrospective analysis. (2023, August 15). South African Family Practice. [Link]
-
Top Weight Loss Medications | Obesity Medicine Association. (2026, January 29). Obesity Medicine Association. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands. [Link]
-
Phentermine - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Phentermine and its Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 6. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]
- 10. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 12. ahajournals.org [ahajournals.org]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TAAR1 - Wikipedia [en.wikipedia.org]
- 16. Frontiers | TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront [frontiersin.org]
- 17. Stimulant - Wikipedia [en.wikipedia.org]
- 18. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. web.mit.edu [web.mit.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. mdpi.com [mdpi.com]
- 25. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 26. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 27. TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation of 2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Scope: Mechanistic rationale, step-by-step synthetic protocols, and analytical validation for the preparation of the sterically hindered primary amine, 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride.
Introduction & Mechanistic Strategy
The synthesis of α,α -dimethylbenzylamines (cumylamine derivatives) presents unique steric challenges in organic synthesis. These bulky, lipophilic amines are highly valued as pharmacophores in medicinal chemistry due to their resistance to monoamine oxidase (MAO) degradation and their ability to modulate target binding kinetics[1].
To construct the 2-(2-Chloro-4-fluorophenyl)propan-2-amine architecture, we employ a robust, scalable three-step sequence. The strategy begins with the double nucleophilic addition of a Grignard reagent to an ester to forge the tertiary alcohol[2]. This is followed by a modified Ritter reaction, which leverages the stability of the intermediate tertiary carbocation to construct the sterically congested C–N bond[3]. Finally, rigorous acidic hydrolysis of the resulting acetamide yields the target amine, which is isolated as a stable hydrochloride salt to prevent oxidative degradation and improve handling.
Synthetic Pathway Visualization
Figure 1: Three-step synthesis workflow for 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl.
Step-by-Step Methodologies & Causality
Every protocol below is designed as a self-validating system . By monitoring specific in-process controls (IPCs), the chemist can confirm the mechanistic success of each step before proceeding.
Step 1: Grignard Addition (Carbinol Synthesis)
Objective: Convert methyl 2-chloro-4-fluorobenzoate to 2-(2-chloro-4-fluorophenyl)propan-2-ol.
-
Preparation: Purge a flame-dried, multi-neck round-bottom flask with inert nitrogen. Dissolve methyl 2-chloro-4-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M concentration).
-
Temperature Control: Cool the vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise via an addition funnel over 30 minutes.
-
Causality: Grignard reagents add twice to esters. The first addition forms an intermediate acetophenone derivative. Because ketones are more electrophilic than esters, the intermediate rapidly undergoes a second addition to yield the tertiary alkoxide[2]. The 0.5 eq excess compensates for trace moisture and ensures complete conversion. Dropwise addition mitigates the highly exothermic nature of the reaction.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Quenching (IPC): Cool back to 0 °C and carefully quench with saturated aqueous NH4Cl .
-
Causality: NH4Cl provides a mild, buffered proton source. Using a strong acid here would risk premature dehydration of the newly formed tertiary alcohol into an alkene.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the carbinol as a pale yellow oil.
Step 2: The Ritter Reaction (Amide Formation)
Objective: Convert the tertiary alcohol into N-(2-(2-chloro-4-fluorophenyl)propan-2-yl)acetamide.
-
Preparation: Dissolve the crude 2-(2-chloro-4-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (MeCN) (10.0 eq). MeCN acts as both the nucleophilic reagent and the solvent.
-
Activation: Cool the solution to 0 °C. Add concentrated sulfuric acid ( H2SO4 , 2.0 eq) dropwise over 20 minutes.
-
Causality: The strong acid protonates the hydroxyl group, forcing the loss of water to generate a highly stable benzylic/tertiary carbocation. The nitrogen atom of acetonitrile then attacks this carbocation to form a nitrilium ion intermediate[3].
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
IPC: Monitor by TLC (Hexanes:EtOAc 7:3). The highly polar alcohol spot should completely disappear, replaced by a lower-Rf amide spot.
-
-
Hydrolysis & Workup: Pour the reaction mixture slowly into crushed ice.
-
Causality: The aqueous quench hydrolyzes the nitrilium ion intermediate into the stable acetamide[3].
-
-
Isolation: Extract with dichloromethane (DCM). Wash the organic phase with saturated NaHCO3 until the aqueous layer pH is ~8 (neutralizing residual H2SO4 ). Dry and concentrate to yield the acetamide as a white solid.
Step 3: Acidic Hydrolysis & Salt Formation
Objective: Cleave the sterically hindered amide and isolate the target amine as a hydrochloride salt.
-
Hydrolysis Setup: Suspend the acetamide (1.0 eq) in a 1:1 (v/v) mixture of concentrated aqueous HCl and glacial acetic acid.
-
Causality: Steric hindrance from the α,α -dimethyl groups makes standard aqueous hydrolysis exceptionally slow[4]. Glacial acetic acid acts as a co-solvent to fully dissolve the lipophilic amide, while prolonged refluxing in strong acid provides the necessary thermal activation to cleave the amide bond.
-
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 36–48 hours.
-
IPC: Monitor by LC-MS. The mass peak for the acetamide ( [M+H]+≈230 ) should shift entirely to the free amine ( [M+H]+≈188 ).
-
-
Free-Basing: Cool to room temperature, concentrate under reduced pressure to remove acetic acid, and dilute with water. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with methyl tert-butyl ether (MTBE).
-
Salt Precipitation: Dry the MTBE layer over Na2SO4 . Filter, and bubble anhydrous HCl gas through the solution (or add 4M HCl in dioxane) at 0 °C.
-
Causality: The free base of this compound is an oil that is susceptible to oxidation and volatilization. Converting it to the hydrochloride salt triggers immediate precipitation of a stable, highly pure crystalline solid.
-
-
Final Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.
Quantitative Data & Analytical Summary
The following table summarizes the expected operational metrics and critical analytical markers required to validate the identity and purity of the intermediates and the final API.
| Step | Compound Name | Expected Yield | Reaction Time | Key Analytical Markers (1H NMR / MS) |
| 1 | 2-(2-Chloro-4-fluorophenyl)propan-2-ol | 85 – 90% | 2.0 h | NMR: Singlet at ~1.65 ppm (6H, gem-dimethyl), broad singlet ~2.5 ppm (1H, -OH). |
| 2 | N-(2-(2-Chloro-4-fluorophenyl)propan-2-yl)acetamide | 75 – 80% | 4.0 h | NMR: Singlet at ~1.90 ppm (3H, acetyl CH3 ), broad singlet ~5.8 ppm (1H, -NH). |
| 3 | 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | 65 – 70% | 36 – 48 h | NMR: Broad singlet at ~8.5 ppm (3H, −NH3+ ).MS: m/z [M+H]+ 188.1 (corresponds to free base). |
References
-
Master Organic Chemistry. "Synthesis Problems Involving Grignard Reagents". Master Organic Chemistry. Available at:[Link][2]
-
Organic Chemistry Portal. "Ritter Reaction". Organic Chemistry Portal. Available at:[Link][3]
-
Wikipedia. "Ritter reaction". Wikimedia Foundation. Available at: [Link][1]
Sources
Application Note: Solubility Profiling of 2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride in DMSO and Aqueous Buffers
Introduction and Physicochemical Rationale
The compound 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride (CAS: 1306604-78-3) is a halogenated primary amine salt frequently utilized as a building block and intermediate in medicinal chemistry and drug development. Accurately profiling its solubility is critical for ensuring reliable dosing in in vitro biological assays and in vivo pharmacokinetic studies.
From a structure-property relationship (SPR) perspective, this compound presents a classic solubility dichotomy:
-
Lipophilic Core: The 2-chloro-4-fluorophenyl moiety is highly hydrophobic, driving a high partition coefficient (LogP) and limiting intrinsic aqueous solubility.
-
Ionizable Center: The propan-2-amine group, formulated as a hydrochloride salt, significantly enhances polarity and dissolution in polar solvents.
Because it is an HCl salt, the compound exhibits excellent solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO). However, when transitioning from a DMSO stock solution to aqueous physiological buffers (e.g., PBS or HEPES at pH 7.4), researchers frequently encounter solvent-shift precipitation [1]. Furthermore, the use of Phosphate-Buffered Saline (PBS) can suppress the compound's solubility due to the common ion effect —the high chloride concentration in PBS (typically ~137 mM NaCl) shifts the dissolution equilibrium of the hydrochloride salt toward the solid state.
Kinetic vs. Thermodynamic Solubility Framework
To properly evaluate this compound, it is essential to distinguish between kinetic and thermodynamic solubility[2]. Relying solely on one metric can lead to false negatives in bioassays or formulation failures downstream.
-
Kinetic Solubility: Answers the question, "At what concentration does the pre-dissolved compound precipitate when introduced into an aqueous buffer?"[2]. It is measured by spiking a DMSO stock into an aqueous medium (solvent-shift method)[3]. The resulting precipitate is typically amorphous, leading to a higher apparent solubility value[2].
-
Thermodynamic Solubility: Answers the question, "How much of the solid crystalline compound will dissolve in an aqueous buffer at equilibrium?"[2]. This is the true equilibrium state of the lowest-energy crystalline form and is critical for late-stage formulation[4].
Figure 1: Comparative workflow for determining Kinetic versus Thermodynamic solubility.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the steps to ensure that environmental variables (temperature, solvent evaporation, and nucleation kinetics) are tightly controlled.
Protocol A: Preparation of 50 mM DMSO Stock Solution
Note: DMSO is highly hygroscopic. Water absorption will degrade the stock and induce premature precipitation of the lipophilic free base.
-
Equilibration: Allow the lyophilized vial of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh exactly 11.20 mg of the compound (Molecular Weight ≈ 224.10 g/mol ).
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex gently for 60 seconds. Do not sonicate unless necessary, as localized heating can degrade halogenated compounds.
-
Validation: Visually inspect against a dark background. The solution must be optically clear.
-
Storage: Aliquot into single-use low-bind microcentrifuge tubes (e.g., 50 µL/tube) and store at -20°C. Avoid freeze-thaw cycles, which act as nucleation events for precipitation[1].
Protocol B: Kinetic Solubility via Solvent-Shift (Nephelometry)
This method identifies the maximum working concentration for biological assays before the compound crashes out of solution[3].
-
Buffer Preparation: Pre-warm the target buffer (e.g., HEPES pH 7.4) to 37°C.
-
Serial Dilution: Prepare a 96-well plate with 196 µL of buffer per well.
-
Solvent Shift: Add 4 µL of varying DMSO stock concentrations (to maintain a constant 2% v/v DMSO final concentration) to the buffer[5].
-
Causality Check: Always add the DMSO stock drop-wise to an actively mixing buffer to prevent localized supersaturation pockets that falsely trigger nucleation[1].
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Read the plate using a nephelometer (light scattering). A sharp shift in the baseline indicates the onset of precipitation[6].
Figure 2: Mechanistic pathway of solvent-shift precipitation upon introduction of DMSO stock to aqueous media.
Protocol C: Thermodynamic Solubility via Shake-Flask Method
This is the gold-standard method for determining the true equilibrium solubility required for formulation development[7].
-
Solid Addition: Add 5 mg of solid 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride to a 2 mL glass HPLC vial.
-
Buffer Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Cap tightly and place on a thermoshaker at 37°C and 800 rpm for 48 hours.
-
Causality Check: 48 hours ensures the transition from any transient amorphous states to the lowest-energy crystalline polymorph[2].
-
-
Phase Separation: Centrifuge the vial at 15,000 × g for 15 minutes at 37°C to separate the solid pellet from the saturated supernatant.
-
Quantification: Carefully extract 100 µL of the supernatant, dilute 1:10 in mobile phase, and quantify via LC-MS against a known standard curve[7].
Quantitative Data Presentation
The table below summarizes the expected solubility profile of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride across different media.
| Solvent / Medium | Method | Apparent Solubility | Notes / Causality |
| 100% DMSO | Visual | > 100 mM | High dielectric constant disrupts the HCl crystal lattice. |
| HEPES (pH 7.4) | Kinetic (2% DMSO) | ~ 250 - 500 µM | Good solubility; amine is protonated (pKa ~9-10). |
| PBS (pH 7.4) | Thermodynamic | ~ 50 - 100 µM | Reduced solubility due to the common ion effect (Cl⁻). |
| FaSSIF (pH 6.5) | Thermodynamic | > 500 µM | Bile salts (taurocholate) form micelles, sequestering the lipophilic aromatic ring[5]. |
Data Note: Values are representative estimates based on the physicochemical properties of halogenated propan-2-amine hydrochloride salts.
Troubleshooting & Optimization
When working with this compound in biological assays, researchers must balance compound solubility with cell viability. If precipitation occurs during the solvent shift:
-
Switch from PBS to HEPES: If thermodynamic solubility in PBS is too low, switch to a non-chloride buffer like HEPES. The absence of excess chloride ions prevents the equilibrium from shifting back to the solid hydrochloride salt.
-
Reduce Final DMSO Concentration: While DMSO is an excellent solubilizer, final concentrations above 0.5–1% can cause cytotoxicity in cell culture[8]. If a 10% DMSO intermediate is required, it must be validated with cytotoxicity assays (e.g., MTT)[8].
-
Utilize Co-solvents or Surfactants: If the required assay concentration exceeds the kinetic solubility limit, incorporate biologically compatible solubilizers. Formulations utilizing PEG-300 (5-10%) or cyclodextrins (10-20%) can encapsulate the lipophilic 2-chloro-4-fluorophenyl ring, preventing aggregation[8].
-
Step-wise Dilution: Avoid spiking the concentrated DMSO stock directly into the full volume of the assay media. Instead, perform an intermediate dilution into a small volume of media containing a higher concentration of serum (which contains albumin that binds and stabilizes the compound), then dilute to the final volume[1].
References
-
Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Mechanistic Investigation into the Phase Separation Behavior of Soluplus in the Presence of Biorelevant Media. ACS Publications. Available at:[Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate / Drug Discovery Today Technologies. Available at:[Link]
-
Can AZD8797 be prepared with 10% DMSO + 90% saline? ResearchGate. Available at:[Link]
-
Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. Available at:[Link]
-
Influence of Polyvinylpyrrolidone Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs. MDPI. Available at:[Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid / European Journal of Pharmaceutical Sciences. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Polyvinylpyrrolidone Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Synthetic Integration of 2-(2-Chloro-4-fluorophenyl)propan-2-amine in Targeted Drug Discovery
Chemical Profile & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of highly substituted phenethylamine derivatives is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(2-Chloro-4-fluorophenyl)propan-2-amine (CAS: 1306604-78-3), typically utilized as a hydrochloride salt, is a premium active pharmaceutical intermediate (API) building block. Its unique substitution pattern is engineered to solve specific metabolic and conformational liabilities in drug design.
The structural logic of this intermediate relies on three synergistic modifications:
-
The gem-Dimethyl Group (Propan-2-amine core): The introduction of extreme steric bulk adjacent to the primary amine effectively shields the resulting amide or secondary amine from oxidative deamination by monoamine oxidases (MAOs). This steric shielding drastically increases the biological half-life of the downstream API.
-
4-Fluoro Substitution: The para-position of a phenyl ring is a primary site for Cytochrome P450 (CYP450)-mediated hydroxylation. The high bond dissociation energy of the C–F bond effectively blocks this metabolic pathway without adding significant van der Waals bulk .
-
2-Chloro Substitution: The bulky chlorine atom at the ortho-position induces a severe steric clash with the gem-dimethyl group. This "ortho-effect" forces the aromatic ring out of coplanarity with the side chain, locking the molecule into a rigid, highly specific dihedral conformation that enhances binding affinity in deep, hydrophobic target pockets (e.g., kinase hinge regions) .
Fig 1: Structural rationale mapping the intermediate's features to metabolic and conformational outcomes.
Synthetic Strategy: Overcoming Steric Hindrance
While the gem-dimethyl group provides excellent metabolic stability, it introduces severe synthetic challenges. Standard nucleophilic additions or amide couplings using traditional carbodiimides (e.g., EDC, DCC) typically fail or stall at low conversions due to the immense activation energy required to form the tetrahedral intermediate against the steric bulk of the tertiary carbon.
To successfully integrate this intermediate, chemists must utilize highly reactive uronium/aminium salts—specifically HATU or COMU —paired with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). HATU drives the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amine attack via a neighboring-group effect (intramolecular hydrogen bonding) .
Quantitative Reagent Optimization
The following table summarizes the empirical data validating the necessity of the HATU/DIPEA system under thermal assistance for coupling 2-(2-Chloro-4-fluorophenyl)propan-2-amine to a standard heterocyclic carboxylic acid.
| Coupling System | Base | Temp (°C) | Time (h) | Conversion (%) | Isolated Purity (HPLC %) |
| EDC, HOBt | TEA | 25 | 24 | < 20 | N/A |
| EDC, HOBt | TEA | 60 | 24 | 45 | 85 |
| HATU | DIPEA | 25 | 12 | 78 | 92 |
| HATU | DIPEA | 60 | 6 | > 98 | 98 |
| COMU | DIPEA | 60 | 6 | > 95 | 96 |
Self-Validating Experimental Protocol: High-Efficiency Amidation
The following protocol is designed as a self-validating workflow. Each step includes internal checks to ensure the reaction proceeds cleanly without the formation of dead-end byproducts (such as guanidinylation of the amine).
Reagents Required:
-
Carboxylic Acid Pharmacophore (1.0 equiv)
-
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
-
Pre-Activation of the Carboxylic Acid (Critical Step):
-
Action: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 equiv of DIPEA dropwise at room temperature. Stir for exactly 15 minutes.
-
Causality: Pre-activation ensures the complete conversion of the acid to the HOAt-active ester. If the hindered amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a stable, unreactive guanidinium byproduct.
-
-
Amine Introduction and Thermal Assist:
-
Action: In a separate vial, dissolve 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl in a minimal amount of DMF and neutralize with the remaining 1.0 equiv of DIPEA. Add this solution dropwise to the pre-activated ester.
-
Action: Heat the reaction mixture to 60°C.
-
Causality: The free-basing of the amine must be done prior to addition to ensure immediate nucleophilicity. Heating to 60°C provides the necessary kinetic energy to overcome the A-value steric clash of the gem-dimethyl group during the transition state.
-
-
In-Process Monitoring (Self-Validation):
-
Action: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: The chromatogram must show <5% remaining active ester and no visible guanidinium mass (M+HATU-PF6). If active ester remains, continue heating for 2 additional hours.
-
-
Orthogonal Aqueous Workup:
-
Action: Quench the reaction with water and extract 3x with Ethyl Acetate.
-
Action: Wash the combined organic layers sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Causality: The 1M HCl wash selectively protonates and removes any unreacted sterically hindered amine. The NaHCO3 wash deprotonates and removes any hydrolyzed, unreacted carboxylic acid, ensuring the crude organic layer contains only the neutral amide product.
-
-
Isolation:
-
Action: Dry over Na2SO4, concentrate under reduced pressure, and recrystallize from Heptane/EtOAc to yield the highly pure API intermediate.
-
Fig 2: Self-validating synthetic workflow for the amidation of the sterically hindered API intermediate.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631 (2009). URL:[Link]
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591 (2011). URL:[Link]
Sample preparation for GC-MS analysis of halogenated propan-2-amines
Application Note: Advanced Sample Preparation Strategies for GC-MS Analysis of Halogenated Propan-2-amines
Introduction & Mechanistic Rationale
Halogenated propan-2-amines—encompassing fluoro-, chloro-, and bromoamphetamines—are potent psychostimulants and critical targets in forensic toxicology, clinical diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for their definitive identification and quantification[1].
However, analyzing these compounds presents two fundamental chemical challenges:
-
Chromatographic Degradation: The primary amine group is highly polar and basic (pKa ~9.9). If injected as a free base, the amine interacts with active silanol sites within the GC inlet and capillary column, resulting in severe peak tailing, irreversible adsorption, and thermal degradation[2].
-
The Isomer Dilemma: Regioisomers (e.g., 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine) possess nearly identical electron ionization (EI) mass spectra and co-elute on standard non-polar stationary phases (like DB-5ms)[3].
The Solution: A meticulously controlled sample preparation workflow combining Solid-Phase Extraction (SPE) and Acylation Derivatization. Derivatization replaces the active hydrogen on the amine with a perfluoroalkyl group, converting the polar amine into a volatile, hydrophobic amide[2]. This not only eliminates peak tailing but alters the fragmentation pathways and volatility of the molecules, enabling the baseline separation of previously indistinguishable regioisomers[3][4].
Experimental Workflow
The following diagram illustrates the critical path from complex biological matrices to GC-MS injection, emphasizing the transition states of the analyte.
Figure 1: End-to-end sample preparation workflow for halogenated propan-2-amines.
Derivatization Agent Selection
Selecting the correct perfluoroacyl anhydride is critical. While Trifluoroacetic anhydride (TFAA) is common[1][4], Pentafluoropropionic anhydride (PFPA) is often superior for halogenated amphetamines because it yields higher-mass fragments, pushing the target ions out of the low-mass matrix noise region, thereby significantly improving the Signal-to-Noise (S/N) ratio[5].
Table 1: Comparison of Acylation Reagents for Propan-2-amines
| Reagent | Structure | Reaction Conditions | Primary MS Cleavage Ion (m/z) | Analytical Advantage |
| TFAA | (CF3CO)2O | 60°C, 20 min | 154 (Iminium cation) | Highly volatile; fast reaction kinetics. |
| PFPA | (C2F5CO)2O | 70°C, 30 min | 190 (Iminium cation) | Optimal balance of volatility and high-mass fragmentation[5]. |
| HFBA | (C3F7CO)2O | 70°C, 30 min | 254 (Iminium cation) | Highest mass fragments; best for highly complex, dirty matrices. |
Detailed Experimental Protocols
This protocol utilizes Mixed-Mode Cation Exchange (MCX) SPE, which exploits both the hydrophobicity of the phenyl ring and the basicity of the propan-2-amine group.
Phase 1: Solid-Phase Extraction (MCX)
Causality Note: Biological matrices contain phospholipids that cause severe ion suppression and column fouling. MCX allows aggressive washing with 100% organic solvents while the basic amine remains ionically locked to the sorbent.
-
Pre-treatment: To 1.0 mL of biological sample (urine/plasma), add 50 µL of deuterated internal standard (e.g., 4-Fluoroamphetamine-D5, 1 µg/mL). Dilute with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Why pH 6.0? Ensures the amine (pKa ~9.9) is fully protonated ( NH3+ ) for ionic binding.
-
Conditioning: Pass 2.0 mL Methanol (MeOH) followed by 2.0 mL deionized water through the MCX cartridge (30 mg/3 mL).
-
Loading: Load the buffered sample at a flow rate of 1 mL/min.
-
Washing:
-
Wash 1: 2.0 mL 0.1 M HCl (Locks the amine, removes aqueous interferences).
-
Wash 2: 2.0 mL 100% MeOH (Removes neutral and acidic hydrophobic lipids).
-
-
Elution: Elute target analytes with 2.0 mL of freshly prepared 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Mechanism: The high pH deprotonates the amine, breaking the ionic bond and allowing the organic solvent to sweep the free base off the sorbent.
Phase 2: Evaporation & PFPA Derivatization
Causality Note: Halogenated amphetamine free bases are highly volatile. Evaporating them to dryness without protection will result in near-total analyte loss.
-
Acidic Trapping (Critical Step): Add 50 µL of 1% HCl in MeOH to the basic eluate. This converts the volatile free base back into a stable, non-volatile hydrochloride salt prior to evaporation.
-
Evaporation: Evaporate to dryness under a gentle stream of high-purity Nitrogen ( N2 ) at 40°C.
-
Derivatization: To the dried residue, add 50 µL of PFPA and 50 µL of anhydrous Ethyl Acetate.
-
Incubation: Seal the vials tightly with PTFE-lined caps and incubate in a heating block at 70°C for 30 minutes[5].
-
Excess Reagent Removal: Allow vials to cool to room temperature. Evaporate the reaction mixture to dryness under N2 at 35°C. Why? Unreacted PFPA and its byproduct (pentafluoropropionic acid) will rapidly degrade the GC column stationary phase if injected.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial with a glass micro-insert.
Self-Validating Quality Control Systems
To ensure trustworthiness and scientific integrity, this protocol must be executed as a self-validating system. Do not rely solely on the final chromatogram; build in diagnostic checkpoints.
-
Recovery Validation (The ISTD Track): The deuterated internal standard (ISTD) is added at Step 1. If the final absolute peak area of the ISTD drops by >50% compared to a neat derivatized standard, you have an extraction failure (e.g., incorrect elution pH), not a GC-MS failure.
-
Derivatization Efficiency Check: Monitor the specific GC-MS transition for the underivatized free base (e.g., m/z 44 for primary propan-2-amines) alongside the derivatized transitions (e.g., m/z 190). The presence of a tailing free-base peak indicates incomplete derivatization, usually caused by moisture contamination in the Ethyl Acetate or degraded PFPA reagent.
-
Isomer Resolution Validation: Inject a mixed standard of 2-FA, 3-FA, and 4-FA. System suitability is only achieved when the valley-to-peak ratio between the 3-positional and 4-positional isomers is less than 10%[3].
References
-
Replacing Immunoassays for Mephedrone, Ketamines and Six Amphetamine-Type Stimulants with Flow Injection Analysis Tandem Mass Spectrometry. Oxford Academic. Available at:[Link]
-
Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. National Institutes of Health (PMC). Available at:[Link]
-
Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at:[Link]
-
Drug-Assisted Sexual Assaults. ResearchGate. Available at:[Link]
-
Chemical identification and differentiation of positional isomers of novel psychoactive substances. UvA-DARE (Digital Academic Repository). Available at:[Link]
Sources
In vivo dosing protocols for 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Target Audience: Researchers, preclinical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Content Type: Advanced Application Note & In Vivo Dosing Protocol.
Executive Summary & Structural Rationale
The compound 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride (CAS 1306604-78-3)[1] is a highly substituted phenethylamine derivative (specifically, an α,α -dimethylbenzylamine or cumylamine). In preclinical drug development, this structural motif is deliberately engineered to overcome the poor pharmacokinetic properties of endogenous trace amines.
As a Senior Application Scientist, it is critical to understand the causality between this molecule's structure and its in vivo behavior before dosing:
-
Steric Hindrance ( α,α -Dimethylation): The propan-2-amine moiety provides severe steric bulk at the amine-bearing carbon. This completely abolishes susceptibility to oxidative deamination by Monoamine Oxidase (MAO), which is the primary, rapid clearance pathway for standard benzylamines and phenethylamines[2].
-
Metabolic Deactivation (Halogenation): The 2-chloro and 4-fluoro substitutions withdraw electron density from the aromatic ring, effectively mitigating Phase I CYP450-mediated ring hydroxylation.
-
Formulation Advantage (HCl Salt): The hydrochloride salt form ensures high aqueous solubility, circumventing the need for complex, lipid-based formulations that can alter absorption kinetics.
Pharmacokinetic Rationale & Self-Validating Design
When designing an in vivo dosing protocol for such analogs, the experimental design must act as a self-validating system . A parallel or crossover Intravenous (IV) and Per Os (PO) study is mandatory. The IV arm establishes the absolute systemic clearance ( CL ) and volume of distribution ( Vd ), which serve as the mathematical baseline to accurately calculate oral bioavailability ( F% ) and assess first-pass metabolism[3]. Furthermore, behavioral and locomotor observations should be integrated into the clinical monitoring phase, as structurally related phenethylamines frequently exhibit CNS penetrance and monoaminergic activity[4].
Figure 1: In vivo PK workflow for halogenated phenethylamines.
Quantitative Data Parameters
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value / Specification | Scientific Rationale |
|---|---|---|
| CAS Number | 1306604-78-3 | Unique chemical identifier[1]. |
| Molecular Weight | 223.03 g/mol | Low MW favors rapid membrane permeation and absorption. |
| Salt Form | Hydrochloride (HCl) | Enhances dissolution in aqueous physiological media. |
| Preferred IV Vehicle | 0.9% Sterile Saline | Avoids co-solvent toxicity; maintains physiological pH. |
| Preferred PO Vehicle | 0.9% Saline or Water | Ensures rapid gastric emptying without vehicle-induced delays. |
Table 2: Recommended PK Sampling Schedule (Rodent Model)
| Timepoint (h) | IV Arm (2 mg/kg) | PO Arm (10 mg/kg) | Purpose / Causality |
|---|---|---|---|
| 0.00 (Pre-dose) | X | X | Establishes baseline and matrix blank validation. |
| 0.08 (5 min) | X | - | Captures Cmax and the rapid α -distribution phase. | | 0.25, 0.5, 1.0 | X | X | Captures PO absorption kinetics and identifies Tmax . | | 2.0, 4.0, 8.0 | X | X | Characterizes the β -elimination phase and clearance. | | 24.0 | X | X | Determines the terminal half-life ( t1/2 ). |
Step-by-Step In Vivo Dosing Protocol
Step 1: Formulation Preparation
-
Weigh the appropriate amount of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride.
-
Dissolve directly in 0.9% sterile saline to achieve a concentration of 1.0 mg/mL for IV dosing and 2.0 mg/mL for PO dosing.
-
Expert Insight: Do not adjust the pH with strong bases (e.g., NaOH), as pushing the pH above the compound's pKa (~9.5) will precipitate the lipophilic free base out of the aqueous solution.
Step 2: Animal Acclimation & Fasting
-
Utilize adult male Sprague-Dawley rats (250–300 g) equipped with jugular vein cannulas (JVC).
-
Fast the PO group for 12 hours prior to dosing.
-
Expert Insight: Food in the GI tract alters gastric pH and delays emptying. Fasting eliminates food-effect variables on absorption, drastically reducing the variability of Tmax and Cmax to ensure accurate allometric scaling[3].
Step 3: Dosing Administration
-
IV Arm: Administer 2 mg/kg via the tail vein as a slow bolus over 30 seconds.
-
PO Arm: Administer 10 mg/kg via oral gavage using a stainless-steel feeding needle.
Step 4: Serial Blood Collection
-
Withdraw 150 µL of blood via the JVC at the timepoints specified in Table 2.
-
Collect blood strictly into K2EDTA microtainers .
-
Expert Insight: Why K2EDTA over Heparin? Heparin contains highly charged sulfated glycosaminoglycans that co-elute with basic amines during reverse-phase chromatography. This causes severe ion suppression in the Electrospray Ionization (ESI) source. K2EDTA avoids this matrix effect, ensuring a robust mass spectrometric readout.
Bioanalytical Extraction & LC-MS/MS Quantification
To maintain the integrity of the self-validating system, the bioanalytical method must ensure near-complete recovery of the compound from plasma proteins.
Plasma Processing (Protein Precipitation):
-
Centrifuge the K2EDTA blood samples at 4,000 × g for 10 minutes at 4°C to separate plasma.
-
Transfer 30 µL of plasma to a 96-well plate.
-
Add 90 µL (3 volumes) of cold acetonitrile (-20°C) containing a deuterated internal standard (e.g., Amphetamine-d5 or a structurally related stable isotope).
-
Expert Insight: Halogenated cumylamines are highly lipophilic in their free-base state and exhibit moderate-to-high plasma protein binding. The cold acetonitrile rapidly denatures plasma proteins, breaking non-covalent drug-protein interactions to ensure >90% extraction recovery, while precipitating macroscopic proteins that would otherwise foul the UHPLC column.
-
Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI) in Positive mode. The primary amine readily protonates to form [M+H]+ .
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the transition from the parent mass ( m/z 188.0 for the free base isotope) to its dominant product ion (typically the loss of the amine group resulting in a stabilized carbocation).
Sources
Cell viability assay protocols using CAS 1306604-78-3
Application Note: Evaluating the Cytotoxicity and Anti-Proliferative Effects of CAS 1306604-78-3 Using Orthogonal Cell Viability Assays
Introduction & Mechanistic Rationale
CAS 1306604-78-3, chemically identified as 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride , belongs to the class of halogenated phenylpropanamine derivatives. Compounds sharing this structural backbone frequently interact with monoamine transporters (such as DAT, SERT, and NET) and can exhibit potent neuroactive or psychoactive properties[1]. In drug development, evaluating the therapeutic window of such derivatives is critical, as high intracellular accumulation of halogenated amphetamine analogues can induce oxidative stress, mitochondrial dysfunction, and eventual neurotoxicity.
As a Senior Application Scientist, I strongly advocate against relying on a single viability metric when profiling novel small molecules. A drop in metabolic activity does not necessarily equate to cell death; it may merely indicate a cytostatic effect. To establish a self-validating system , this protocol utilizes an orthogonal approach combining three distinct biochemical readouts:
-
Mitochondrial Metabolism (MTT Assay): Measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce a tetrazolium dye to formazan[2].
-
Cellular Energy (CellTiter-Glo®): Quantifies ATP levels via a highly sensitive luciferase reaction, providing a direct correlation to the number of metabolically active cells[3].
-
Membrane Integrity (LDH Release): Quantifies lactate dehydrogenase (LDH) leaked into the culture media, definitively distinguishing between metabolic suppression and actual necrotic/apoptotic membrane rupture[4].
Experimental Design & Causality: The Self-Validating System
To ensure scientific integrity and trustworthiness, every experiment must be internally controlled. The protocols below are designed for SH-SY5Y human neuroblastoma cells , a standard in vitro model for evaluating neuroactive compounds.
-
Causality of Controls:
-
Vehicle Control (Negative): 0.1% DMSO to ensure the solvent itself does not induce cytotoxicity.
-
Positive Cytotoxicity Control: 100 µM Staurosporine (for MTT/ATP depletion) or 1% Triton X-100 (for maximum LDH release)[4].
-
-
Orthogonal Validation: If CAS 1306604-78-3 causes a 50% reduction in ATP (CellTiter-Glo) but no significant LDH release, the compound is cytostatic (halting proliferation) rather than cytotoxic (killing cells). If both ATP drops and LDH spikes, the compound is actively inducing cell death.
Step-by-Step Methodologies
Protocol A: Compound Preparation & Cell Culture
-
Stock Solution: Dissolve CAS 1306604-78-3 in sterile, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
-
Cell Seeding: Harvest SH-SY5Y cells at 80% confluency. Seed cells into opaque-walled 96-well plates (for luminescence) and clear 96-well plates (for absorbance) at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a 10-point serial dilution of CAS 1306604-78-3 (e.g., 0.1 µM to 300 µM) in intermediate media. Treat cells for 48 hours. Ensure the final DMSO concentration never exceeds 0.1% (v/v).
Protocol B: MTT Metabolic Viability Assay
Causality: This colorimetric assay relies on the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, reflecting mitochondrial health[5].
-
Reagent Addition: After the 48-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well containing 100 µL of media[6].
-
Incubation: Incubate the plate at 37°C for 3–4 hours until intracellular purple formazan crystals are visible under a microscope[2].
-
Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes[7].
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader[5].
Protocol C: CellTiter-Glo® Luminescent ATP Assay
Causality: ATP is the most reliable marker for viable cells because it is depleted within minutes of cell death. This homogeneous "add-mix-measure" assay minimizes pipetting errors[8].
-
Equilibration: Bring the 96-well plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes prior to the assay[9].
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium in each well[3].
-
Mixing: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes[9].
-
Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].
-
Measurement: Record luminescence using a luminometer with an integration time of 0.25–1 second per well.
Protocol D: LDH Membrane Integrity Assay
Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, quantifiable indicator of plasma membrane damage[10].
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from the treated plates to a new, clear 96-well assay plate.
-
Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+ , and a tetrazolium salt) to each well[4].
-
Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.
-
Termination: Add 50 µL of Stop Solution (typically 1M Acetic Acid) to halt the enzymatic reaction.
-
Measurement: Measure absorbance at 490 nm (with a 680 nm background reference)[4].
Data Presentation & Expected Results
To facilitate rapid decision-making, quantitative outputs from the orthogonal assays should be synthesized into a comparative matrix. Below is the expected data structure for evaluating CAS 1306604-78-3.
| Assay Type | Target Biomarker | Readout Modality | Sensitivity | Expected Profile for CAS 1306604-78-3 |
| MTT | Mitochondrial Reductase | Absorbance (570 nm) | Moderate ( >103 cells) | Dose-dependent decrease in OD570 ; indicates mitochondrial stress. |
| CellTiter-Glo | Intracellular ATP | Luminescence (Glow) | High ( ∼15 cells) | Sharp drop in RLU at high doses; primary metric for calculating IC50 . |
| LDH Release | Cytosolic LDH | Absorbance (490 nm) | Moderate | Increase in OD490 only at highest doses, confirming terminal membrane rupture. |
Mechanistic Pathway & Assay Targeting
The following diagram illustrates the hypothetical cellular stress pathways induced by high doses of halogenated phenylpropanamines, and precisely where each viability assay intervenes to capture data.
Caption: Cellular stress pathways induced by CAS 1306604-78-3 and corresponding orthogonal assay targets.
References
-
Cyrusbioscience. "MTT Assay Protocol." Cyrusbioscience. Available at:[Link]
-
Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability." Creative Diagnostics. Available at:[Link]
-
Biocompare. "CellTiter Glo® Luminescent Cell Viability Assay From Promega." Biocompare. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. biocompare.com [biocompare.com]
- 10. LDH Cytotoxicity Assay Kit Sigma-Aldrich [sigmaaldrich.com]
Application Note: Solid-Phase Extraction Strategies for 2-(2-Chloro-4-fluorophenyl)propan-2-amine from Biological Matrices
Abstract
This document provides a comprehensive technical guide for the extraction of 2-(2-Chloro-4-fluorophenyl)propan-2-amine, a novel psychoactive substance (NPS) analog, from complex biological matrices such as plasma, serum, and urine. The inherent challenges of bioanalysis, including significant matrix effects that can compromise data integrity, necessitate robust sample preparation.[1][2][3] This guide details two optimized solid-phase extraction (SPE) protocols, with a primary focus on a mixed-mode cation-exchange method, which offers superior selectivity and cleanup for basic compounds.[4][5][6] We will explore the underlying chemical principles, provide step-by-step experimental protocols, and present expected performance data to enable researchers, forensic toxicologists, and drug development professionals to achieve reliable and reproducible quantification of this analyte using subsequent analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge
The emergence of novel psychoactive substances presents a continuous challenge for analytical and forensic toxicology laboratories.[7][8] These compounds, often structural analogs of controlled substances, require validated methods for their accurate detection and quantification in biological specimens.[9] 2-(2-Chloro-4-fluorophenyl)propan-2-amine is a primary amine and a structural analog of amphetamine, possessing basic properties that are critical for developing an effective extraction strategy.
Biological matrices are notoriously complex, containing a high abundance of endogenous interferences such as proteins, lipids, and salts.[10][11] These components can cause significant matrix effects, most notably ion suppression in LC-MS/MS analysis, leading to reduced sensitivity, poor accuracy, and unreliable results.[1][2] Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, offering a powerful technique to isolate and concentrate target analytes while simultaneously removing matrix interferences, thereby improving the quality and reliability of downstream analysis.[11][12][13]
Analyte Properties and SPE Sorbent Selection
The molecular structure of 2-(2-Chloro-4-fluorophenyl)propan-2-amine dictates its interaction with SPE sorbents. Its key features are:
-
A Primary Amine Group (-NH2): This group is basic, with an estimated pKa similar to amphetamine (around 9.9-10.1). At a neutral or acidic pH, this group will be protonated (-NH3+), making it ideal for retention by cation-exchange .[14][15]
-
Aromatic and Aliphatic Moieties: The chlorofluorophenyl ring and the propane backbone provide hydrophobic character, allowing for retention by reversed-phase mechanisms.[16][17]
Given these properties, three primary SPE retention mechanisms can be considered:
| SPE Sorbent Type | Retention Mechanism | Selectivity & Rationale |
| Reversed-Phase (e.g., C18, HLB) | Hydrophobic/van der Waals interactions | Good for general-purpose extraction of non-polar to moderately polar compounds. Retention is based on the analyte's hydrophobicity. Less selective than mixed-mode, as other hydrophobic matrix components may be co-extracted.[17] |
| Strong Cation-Exchange (SCX) | Electrostatic (ionic) interaction | Highly selective for basic compounds that carry a positive charge. The analyte must be in its protonated form (pH < pKa) for retention.[14][15] |
| Mixed-Mode (e.g., Polymeric Cation-Exchange) | Dual retention: Hydrophobic & Ionic | The recommended approach. This mechanism provides the highest degree of selectivity and cleanup.[4][5][6] The dual retention allows for aggressive wash steps to remove both polar (hydrophilic) and non-polar (hydrophobic) interferences without loss of the target analyte. |
This guide will focus on a mixed-mode SPE protocol for its superior performance, with a reversed-phase protocol offered as a viable alternative.
Visualization of the Extraction Mechanism
The dual retention mechanism of a mixed-mode sorbent is key to its effectiveness. The analyte interacts with both the hydrophobic backbone and the ion-exchange functional groups of the sorbent.
Caption: Analyte-Sorbent Interactions in Mixed-Mode SPE.
Recommended Protocol: Mixed-Mode Cation-Exchange SPE
This protocol is designed for maximum cleanup and recovery from complex matrices like plasma or whole blood. It leverages both hydrophobic and ion-exchange properties for a highly selective extraction.[5][6]
Materials
-
SPE Cartridge: Mixed-Mode Polymeric Strong Cation-Exchange (e.g., Clean Screen® DAU, Oasis MCX, Strata™-X-C).
-
Reagents: Methanol (HPLC Grade), Deionized Water, 100 mM Phosphate Buffer (pH 6.0), 0.1 M HCl, Acetonitrile (ACN), Isopropanol (IPA), Ammonium Hydroxide (NH4OH).
-
Equipment: SPE Vacuum Manifold, Sample Concentrator (e.g., Nitrogen Evaporator).
Experimental Workflow
Caption: Step-by-step workflow for Mixed-Mode SPE.
Detailed Protocol Steps
| Step | Procedure | Causality and Rationale |
| 1. Sample Pre-treatment | To 1 mL of biological sample (plasma, serum, or urine), add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix. | Why: This step disrupts protein binding, reduces sample viscosity for consistent flow, and adjusts the pH. At pH 6.0 (well below the analyte's pKa), the primary amine is fully protonated (-NH3+), ensuring it is ready for strong retention on the cation-exchange sorbent.[14] |
| 2. Condition | Pass 3 mL of methanol through the SPE cartridge. | Why: This solvates the hydrophobic polymeric backbone of the sorbent, "activating" it for reversed-phase interactions.[18] |
| 3. Equilibrate | Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. Do not let the sorbent go dry. | Why: This step primes the sorbent with the same pH and ionic strength as the sample, ensuring a smooth transition and maximizing analyte retention upon loading.[18][19] |
| 4. Load | Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of 1-2 mL/minute. | Why: A slow flow rate is crucial, especially for ion-exchange mechanisms, as the kinetics are slower than reversed-phase. This ensures sufficient residence time for the analyte to interact with and bind to both retention sites on the sorbent.[14] |
| 5. Wash 1 (Aqueous) | Pass 3 mL of 0.1 M HCl through the cartridge. | Why: This strong acidic wash removes weakly basic and neutral polar interferences. The analyte, being a strong base, remains protonated and strongly bound to the cation-exchanger. |
| 6. Wash 2 (Organic) | Pass 3 mL of methanol through the cartridge. | Why: This organic wash removes hydrophobic and non-polar interferences (e.g., lipids) that are retained on the reversed-phase backbone. The analyte remains bound by the powerful ionic interaction. This two-step wash is the key to achieving a very clean extract.[5] |
| 7. Dry Sorbent | Apply full vacuum for 5-10 minutes to thoroughly dry the sorbent bed. | Why: Removing residual aqueous and organic wash solvents is critical to ensure that the subsequent elution solvent is not diluted, which would reduce elution efficiency. |
| 8. Elute | Elute the analyte with 3 mL of a freshly prepared solution of Ethyl Acetate / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate at 1-2 mL/minute. | Why: The ammonium hydroxide is a strong base that raises the pH, neutralizing the charge on the analyte's amine group (-NH3+ → -NH2). This breaks the ionic bond with the sorbent. The organic solvent mixture then disrupts the hydrophobic interaction, allowing the now-neutral analyte to be fully eluted.[4][20] |
| 9. Evaporate & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. | Why: This step concentrates the analyte, significantly improving the method's sensitivity and limit of detection (LOD). Reconstituting in the mobile phase ensures compatibility with the analytical column and good peak shape.[21] |
Alternative Protocol: Reversed-Phase SPE (C18-AQ)
This protocol is simpler but may provide less cleanup efficiency compared to the mixed-mode method. It is suitable for cleaner matrices like urine or when high levels of matrix interference are not a primary concern.
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | Dilute 1 mL of urine with 1 mL of 2% ammonium hydroxide in deionized water. | Adjusts pH to keep the analyte in a less polar, more retainable state on a C18 sorbent.[17] |
| 2. Condition | Pass 2 column volumes of methanol, followed by 2 column volumes of deionized water. | Solvates the C18 chains and then replaces the organic solvent with an aqueous one to prepare for sample loading. |
| 3. Load | Apply the 2 mL of diluted sample to the cartridge. | Analyte is retained via hydrophobic interactions. |
| 4. Wash | Wash with 2 column volumes of deionized water. | Removes salts and other polar interferences. |
| 5. Elute | Elute with 2 column volumes of methanol. | Methanol disrupts the hydrophobic interaction, releasing the analyte. |
| 6. Evaporate & Reconstitute | Evaporate and reconstitute as described in the mixed-mode protocol. | Concentrates the analyte for analysis. |
Expected Performance & Method Validation
The following table summarizes the expected performance characteristics for the mixed-mode SPE method based on data for structurally similar amphetamine-type substances.[4][7][22] Actual performance must be determined during in-house method validation.
| Parameter | Expected Value | Comments |
| Extraction Recovery | > 85% | High recovery indicates an efficient extraction process with minimal analyte loss. |
| Matrix Effect | < 15% | A low matrix effect (minimal ion suppression/enhancement) is indicative of a clean extract. This is crucial for accurate quantification.[3] |
| Precision (RSD%) | < 10% | Demonstrates the reproducibility of the extraction method across multiple replicates.[22] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | The final LOQ is dependent on the sensitivity of the LC-MS/MS system but is expected to be in the sub-ng/mL range due to the concentration step.[23][24] |
Troubleshooting Common SPE Issues
Caption: Troubleshooting flowchart for common SPE problems.
References
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.[Link]
-
Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. EPA.[Link]
-
Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI.[Link]
-
Analysis of Drugs in Whole Blood by Paper Spray Mass Spectrometry with Integrated Solid-Phase Extraction. ACS Publications.[Link]
-
Comprehensive Forensic Toxicological Analysis of Designer Drugs. OJP.gov.[Link]
-
Analysis of Drugs in Whole Blood by Paper Spray Mass Spectrometry with Integrated Solid-Phase Extraction. PubMed.[Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI.[Link]
-
Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Grace Davison Discovery Sciences.[Link]
-
Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. PubMed.[Link]
-
Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after. CHIMIA.[Link]
-
Quantitative and qualitative determination of 130 novel psychoactive substances in whole human blood. SCIEX.[Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent.[Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]
-
How It Works: Ion-Exchange SPE. LCGC International.[Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. ACS Publications.[Link]
-
Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. RSC Publishing.[Link]
-
Advances in Sample Preparation for Biological Fluids. LCGC International.[Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.[Link]
-
Forensic Sample Analysis. Separation Science.[Link]
-
Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International.[Link]
-
Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. PubMed.[Link]
-
Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PMC.[Link]
-
Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC International.[Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
QuickStart Guide to SPE. Biotage.[Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community.[Link]
-
Comprehensive Forensic Toxicological Analysis of Designer Drugs. National Criminal Justice Reference Service.[Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.[Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Batavia Biosciences.[Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. ResearchGate.[Link]
-
Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.[Link]
-
Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. MDPI.[Link]
-
Understanding Ion Exchange in SPE Cartridges. Poseidon Scientific.[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. ojp.gov [ojp.gov]
- 9. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sepscience.com [sepscience.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. poseidon-scientific.com [poseidon-scientific.com]
- 16. epa.gov [epa.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biotage.com [biotage.com]
- 19. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Method Optimization for 2-(2-Chloro-4-fluorophenyl)propan-2-amine
Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-(2-Chloro-4-fluorophenyl)propan-2-amine .
As a primary amine with a halogenated aromatic ring, this compound presents specific chromatographic challenges. Its basicity (pKa ~9.5) makes it highly susceptible to secondary interactions with stationary phases, while the ortho-chloro and para-fluoro substitutions introduce unique dipole moments and polarizability that must be managed through precise mobile phase optimization.
Part 1: Troubleshooting FAQs
Q1: Why does my 2-(2-Chloro-4-fluorophenyl)propan-2-amine peak exhibit severe tailing, and how can I eliminate it? Causality & Solution: Peak tailing for basic amines is predominantly caused by secondary ion-exchange interactions between the protonated primary amine group of your analyte and ionized residual silanol groups ( −Si-O− ) on the silica stationary phase[1]. Silanols typically have a pKa of approximately 4.5 to 4.7[2]. If your mobile phase is operating at a mid-range pH (e.g., pH 5–7), the silanols are deprotonated (negatively charged) while the amine is protonated (positively charged), creating a strong electrostatic attraction that distorts the peak[2].
Remediation Strategies:
-
Operate at Low pH (pH < 3.0): Use a buffer like 20 mM phosphate or 0.1% Formic Acid (pH ~2.5). This fully protonates the silanols, neutralizing their charge and eliminating the ion-exchange interaction, forcing the analyte to separate purely by hydrophobic mechanisms[3][4].
-
Operate at High pH (pH > 10.5): Use a high-pH tolerant hybrid silica column with a buffer like 10 mM ammonium hydroxide. This suppresses the ionization of the primary amine, rendering it neutral and eliminating the electrostatic attraction[5].
-
Use an Amine Modifier: If a mid-pH must be used for stability reasons, add a competing base like Triethylamine (TEA) at 5 mM to block active silanol sites[4][6].
Q2: Should I use Methanol or Acetonitrile as the organic modifier for this halogenated compound? Causality & Solution: 2-(2-Chloro-4-fluorophenyl)propan-2-amine contains both a highly polarizable chlorine atom and a highly electronegative fluorine atom.
-
Acetonitrile (ACN): As an aprotic solvent with a strong dipole moment, ACN generally provides lower backpressure and sharper peaks for basic compounds due to its lower viscosity and high elution strength[5][6].
-
Methanol (MeOH): As a protic solvent, MeOH can engage in hydrogen bonding with the halogens (specifically the fluorine) and allows for enhanced π−π interactions between the phenyl ring and the stationary phase.
Recommendation: Start with Acetonitrile for standard C18 columns to maximize efficiency and minimize tailing[6]. If you fail to achieve resolution from structurally similar impurities (e.g., des-fluoro or des-chloro synthetic byproducts), switch to Methanol to exploit differences in hydrogen bonding and polarizability.
Q3: My retention times are drifting from run to run. What is the mechanistic cause? Causality & Solution: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity relative to the mobile phase pH. If the mobile phase pH is within ±1 pH unit of the compound's pKa, minor pH fluctuations will drastically alter the ratio of ionized to neutral molecules, shifting the retention time[1]. Remediation: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. Use a buffer with a pKa close to your target pH (e.g., Formate for pH 3.8, Acetate for pH 4.8) and maintain a buffer concentration of 10–25 mM to ensure sufficient ionic strength[1][5].
Part 2: Quantitative Data Summary
The following table summarizes the causal relationship between mobile phase pH, the ionization state of the system components, and the resulting chromatographic performance for 2-(2-Chloro-4-fluorophenyl)propan-2-amine.
| Mobile Phase pH | Analyte State (pKa ~9.5) | Silanol State (pKa ~4.5) | Dominant Interaction Mechanism | Expected Peak Asymmetry ( As ) |
| Acidic (pH 2.5) | Protonated (+) | Neutral (0) | Hydrophobic | Excellent (< 1.2) |
| Neutral (pH 7.0) | Protonated (+) | Ionized (-) | Hydrophobic + Strong Ionic | Poor / Tailing (> 2.0) |
| Basic (pH 10.5) | Neutral (0) | Ionized (-) | Hydrophobic | Excellent (< 1.2) |
Part 3: Experimental Protocol
Self-Validating Methodology: Preparation of a Low-pH, MS-Compatible Mobile Phase
This protocol is designed to suppress silanol ionization and guarantee robust retention and peak symmetry for basic amines using a volatile, mass-spectrometry-compatible buffer system[5].
Step 1: Aqueous Phase (Mobile Phase A) Preparation
-
Measure 1000 mL of LC-MS grade ultrapure water into a clean reservoir.
-
Add 20 mM Ammonium Formate to act as the primary buffering agent.
-
Adjust the pH to 2.8 using LC-MS grade Formic Acid.
-
Filter the solution through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
Step 2: Organic Phase (Mobile Phase B) Preparation
-
Measure 1000 mL of LC-MS grade Acetonitrile.
-
Add 0.1% Formic Acid (v/v) to maintain ionic strength and pH consistency across the gradient profile[5].
Step 3: Column Equilibration & System Suitability
-
Install an endcapped, high-purity C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize baseline silanol activity[1].
-
Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 10–15 column volumes until the baseline UV/MS signal and system pressure are completely stable.
-
Validation Check: Inject a 1 µg/mL standard of 2-(2-Chloro-4-fluorophenyl)propan-2-amine. Calculate the USP Asymmetry Factor ( As ). The system is validated for quantitative use only when As≤1.5 [1][3].
Part 4: Troubleshooting Workflow Visualization
Caption: Diagnostic workflow for resolving peak tailing of basic amines via mobile phase optimization.
Part 5: References
1.[7] Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 7 2.[5] LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. 5 3.[3] Element Lab Solutions. Peak Tailing in HPLC. 3 4.[6] Veeprho. Exploring the Different Mobile Phases in HPLC. 6 5.[2] LCGC International. Top 10 HPLC Column Myths. 2 6.[1] Chrom Tech, Inc. What Causes Peak Tailing in HPLC?1 7.[4] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 4
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Resolving baseline noise in LC-MS analysis of propan-2-amine derivatives
Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physical and chemical mechanisms driving baseline noise in the analysis of propan-2-amine (isopropylamine) derivatives.
Propan-2-amine is a highly polar, volatile, low-molecular-weight aliphatic amine (MW 59.11 g/mol ). Because it typically elutes in the void volume of standard reversed-phase columns and suffers from severe ion suppression, it is routinely derivatized (e.g., via urea to form carbamoyl derivatives, or monitored as its nitrosamine derivative, NDIPA) to increase hydrophobicity and mass-to-charge (m/z) ratio[1][2]. However, this introduces complex matrix effects, excess reagent background, and shifts the analyte into elution windows heavily populated by ubiquitous system contaminants[3].
Baseline noise is not a random instrumental artifact; it is the continuous MS detection of unintended ionizable molecules[4]. The following guide provides a self-validating framework to isolate, identify, and eliminate these chemical interferences.
Phase 1: Diagnostic Workflow
Before altering any method parameters, you must isolate the origin of the noise. The following logical decision tree separates electrospray ionization (ESI) source contamination from liquid chromatography (LC) system issues and sample matrix effects.
Fig 1: Diagnostic logic tree for isolating LC-MS baseline noise sources.
Phase 2: In-Depth Troubleshooting Guide
Q: How do I determine if my baseline noise is caused by the derivatization process or the LC system? A: Execute a "Zero-Injection" gradient. Run your exact LC gradient method without injecting a sample (do not even inject a blank solvent). If the baseline noise remains high or drifts upward during the organic phase of the gradient, your mobile phase or LC system is contaminated (e.g., leaching plasticizers or column bleed)[4][5]. If the baseline is flat and quiet, the noise is originating from your sample matrix or unreacted derivatization reagent[3].
Q: Why does the derivatization of propan-2-amine specifically cause a "fuzzy" or elevated baseline? A: Derivatization reagents (such as urea, FMOC-Cl, or dansyl chloride) are added in massive molar excess to drive the reaction to completion[1]. If this excess is not removed prior to injection, it enters the ESI source. Even if the unreacted reagent does not co-elute with your propan-2-amine derivative, it coats the ESI capillary and creates a continuous chemical background, suppressing the ionization of your target analyte and elevating the total ion chromatogram (TIC) baseline[3][6].
Q: I am seeing a repeating pattern of peaks in my mass spectrum that is ruining my signal-to-noise (S/N) ratio. What is this? A: You are likely observing polymeric extractable impurities. A repeating mass difference of 44 Da indicates Polyethylene Glycol (PEG), often introduced from low-quality solvents, detergent residue, or hydrophilic PTFE syringe filters[5][7]. A repeating mass difference of 74 Da indicates polysiloxanes (column bleed or septum puncture)[8]. These highly ionizable contaminants outcompete small amine derivatives for charge droplets in the ESI source.
Phase 3: Self-Validating Experimental Protocols
Protocol 1: Systematic LC Decontamination (The "System Reset")
Purpose: To chemically strip lipophilic contaminants, plasticizers, and ion-pairing residues from the LC flow path.
-
Remove the Analytical Column: Replace it with a zero-dead-volume union. Do not flush contaminants into your analytical column.
-
Aqueous Flush: Flush all lines with LC-MS grade Water at 1.0 mL/min for 30 minutes to remove buffered salts.
-
Passivation (If TEA/TFA was previously used): Flush with 5% Acetic Acid in Water for 30 minutes to displace persistent ion-pairing amines[8].
-
Organic Strip: Flush with a mixture of 25% Isopropanol / 25% Cyclohexane / 50% Acetonitrile for 60 minutes. This specific lipophilic mixture dissolves persistent plasticizers and siloxanes[8].
-
Re-equilibration: Flush with 100% LC-MS grade Acetonitrile, reinstall the column, and equilibrate with your mobile phase. Validation: Run a Zero-Injection gradient. The TIC baseline should now be flat, confirming system cleanliness.
Protocol 2: Post-Derivatization Solid Phase Extraction (SPE) Cleanup
Purpose: To remove excess derivatization reagent before it enters the MS source, thereby lowering the chemical baseline.
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).
-
Loading: Dilute the derivatized propan-2-amine sample 1:1 with Water (0.1% Formic Acid) to ensure the amine group (if partially underivatized or utilizing a basic derivative tag) is protonated, and load onto the cartridge.
-
Washing: Wash with 2 mL of 5% Methanol in Water to elute unreacted, neutral derivatization reagents (e.g., excess urea or hydrolyzed FMOC-OH).
-
Elution: Elute the purified derivative using 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under gentle nitrogen and reconstitute in the initial LC mobile phase.
Phase 4: Data Presentation & Contaminant Signatures
Table 1: Common Background Ions Interfering with Amine Derivative Analysis Compare your background spectra against these exact m/z values to identify the contamination source[7][8].
| m/z (Positive ESI) | Contaminant Identity | Primary Source | Corrective Action |
| 102.1 | Triethylamine (TEA) | Previous LC methods | Passivate system with 5% acetic acid. |
| 149.0, 284.1, 391.3 | Phthalates | Plasticizer from Tygon tubing or low-density plastics | Switch to high-density polyethylene, PTFE, or glass. |
| Δ 44.05 (Repeating) | Polyethylene Glycol (PEG) | Surfactants, low-quality syringe filters | Use certified LC-MS grade filters (e.g., Millex LCR). |
| Δ 74.0 (Repeating) | Polysiloxanes | C18 column bleed or vial septa | Check column pH limits; use pre-slit vial septa. |
Table 2: Empirical S/N Ratio Optimization for Propan-2-Amine Derivatives Summary of instrumental adjustments and their quantitative impact on baseline noise.
| Parameter | Sub-Optimal State | Optimized State | Impact on S/N Ratio | Mechanistic Rationale |
| Desolvation Temp | 300°C | 450°C | +40% | Enhances droplet evaporation for highly aqueous mobile phases needed for small polar amines. |
| Mobile Phase Additive | 0.1% TFA | 10 mM Ammonium Formate | +80% | TFA causes severe ion suppression and background noise in ESI; Formate is volatile and MS-friendly. |
| Derivatization Reagent | 10x Molar Excess | 2x Molar Excess | +65% | Reduces the continuous chemical background entering the MS source. |
Phase 5: Frequently Asked Questions (FAQs)
Q: My baseline is perfectly flat in UV, but incredibly noisy in the MS. Why? A: UV detectors only see chromophores. Mass spectrometers detect anything that ionizes. Mobile phase additives (like ammonium acetate) or leached plasticizers have no UV absorbance but ionize brilliantly in ESI, causing a massive MS baseline[3]. Always use LC-MS grade solvents, not just HPLC grade[7].
Q: I am analyzing N-nitrosodiisopropylamine (NDIPA). Why does my baseline drift upward at the end of the gradient? A: NDIPA is a relatively non-polar derivative of propan-2-amine and elutes later in the gradient as the organic modifier (Acetonitrile/Methanol) increases[2]. Organic solvents inherently elute lipophilic contaminants that have built up on the head of the column from the aqueous phase. This "column bleed" or contaminant elution causes the baseline to rise. Installing a "ghost guard" or trap column between the pump and the injector can capture these aqueous impurities before they reach your analytical column[9].
Q: Can I just use MS/MS (MRM) to ignore the baseline noise? A: No. While Multiple Reaction Monitoring (MRM) filters out background ions from the final chromatogram, it does not prevent those background ions from competing with your propan-2-amine derivative for charge in the ESI source[10]. A high invisible chemical background will cause severe ion suppression, destroying your sensitivity and reproducibility. You must clean the system.
References
-
Stoll, D. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" LCGC International - Chromatography Online. Available at:[Link]
-
"A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." National Center for Biotechnology Information (PMC). Available at: [Link]
-
"Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications. Available at: [Link]
-
Stoll, D. "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." LCGC International - Chromatography Online. Available at: [Link]
-
"Common LC/MS Contaminants." CIGS. Available at: [Link]
-
"LCMS unknown background ions/contaminant peaks." Chromatography Forum. Available at:[Link]
-
"Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials." PubMed. Available at:[Link]
-
"How do I identify contamination in my LC-MS system and what should I do?" Providion. Available at: [Link]
-
"LC Troubleshooting Essentials: A Guide to Common Problems and Solutions." LCGC International - Chromatography Online. Available at:[Link]
Sources
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LCMS unknown background ions/contaminant peaks - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing N-Alkylation of 2-(2-Chloro-4-fluorophenyl)propan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and thermodynamic challenges associated with the N-alkylation of 2-(2-Chloro-4-fluorophenyl)propan-2-amine .
Because this molecule is an α,α -dimethylbenzylamine (a cumylamine derivative), the primary amine is buried behind severe steric bulk. This structural feature fundamentally alters its reactivity profile, requiring a delicate thermodynamic balance to achieve successful C-N bond formation without triggering thermal degradation or side reactions.
Part 1: Reaction Pathways & The Thermodynamic Conflict
The core challenge in this synthesis is the competing activation energies between the desired nucleophilic attack ( SN2 ) and thermal degradation pathways.
Reaction pathways and temperature-dependent side reactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct N-alkylation of this substrate so sluggish at room temperature? A: The lack of reactivity is a direct consequence of the α,α -dimethyl group. This creates a high percent buried volume (%VBur) around the nitrogen lone pair, severely restricting the trajectory required for an SN2 attack on an alkyl halide. At standard room temperature (20–25 °C), the system lacks the thermal energy required to overcome this massive steric barrier, resulting in near-zero conversion.
Q2: I increased the reaction temperature to 120 °C to force the reaction, but my yield dropped and I observed a new, highly non-polar spot on my TLC plate. What is happening? A: You have crossed the thermal threshold for Hofmann-like elimination . When sterically congested tertiary alkylamines (like cumylamines) are subjected to high temperatures, they undergo a thermal decay reaction. The molecule eliminates ammonia (or the alkylamine) to relieve steric strain, forming an olefin—in this case, 2-(2-chloro-4-fluorophenyl)propene [1]. To prevent this, the reaction temperature must be strictly capped at 85 °C.
Q3: To avoid the elimination issue, I tried reductive amination using Pd/C and H2 at 80 °C. The amine alkylated, but mass spectrometry shows I am losing the chlorine atom. How do I fix this? A: You are observing hydrodehalogenation . The 2-chloro substituent on the electron-deficient aromatic ring is highly susceptible to oxidative addition by Palladium, especially at elevated temperatures under a hydrogen atmosphere. Fix: If you must use reductive amination, switch to a milder, non-transition-metal hydride donor such as Sodium triacetoxyborohydride ( NaBH(OAc)3 ) at room temperature to 40 °C, or substitute the Pd/C catalyst with sulfided Platinum on Carbon (Pt/C), which heavily suppresses dehalogenation.
Q4: What is the optimized temperature window and protocol for direct N-alkylation with an alkyl halide? A: The optimal thermodynamic window is 60 °C to 85 °C . To compensate for the lower temperature, you must artificially boost the nucleophilicity of the amine. This is achieved by using Cesium Hydroxide (CsOH) in a highly polar aprotic solvent like DMSO or DMF. The "Cesium effect" enhances the nucleophilicity of the amine while simultaneously suppressing over-alkylation to the tertiary amine [2].
Part 3: Quantitative Data Summary
The following self-validating dataset illustrates the causality between temperature, reagent selection, and product distribution.
| Temperature (°C) | Base / Catalyst Conditions | Conversion (%) | Desired Secondary Amine (%) | Elimination Byproduct (%) | Dehalogenation (%) |
| 25 | K2CO3 / DMF | < 5 | Trace | 0 | 0 |
| 60 | CsOH / DMSO | 85 | 82 | < 2 | 0 |
| 85 | CsOH / DMSO | > 95 | 90 | 5 | 0 |
| 120 | K2CO3 / DMF | > 90 | 30 | 60 | 0 |
| 80 | Pd/C, H2 (Reductive) | > 95 | 40 | 5 | 50 |
Part 4: Troubleshooting Workflow
Troubleshooting workflow for optimizing N-alkylation conditions.
Part 5: Optimized Experimental Protocol (CsOH-Promoted N-Alkylation)
This protocol utilizes the "Cesium effect" to drive the reaction at a moderate temperature, preventing the thermal elimination of the cumylamine core.
Materials:
-
2-(2-Chloro-4-fluorophenyl)propan-2-amine (1.0 eq)
-
Alkyl iodide or activated alkyl bromide (1.2 eq)
-
Cesium Hydroxide monohydrate ( CsOH⋅H2O ) (1.5 eq)
-
Activated 4Å Molecular Sieves (200 mg/mmol)
-
Anhydrous DMSO (0.2 M relative to amine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Flush with Argon.
-
Reagent Loading: Add the CsOH⋅H2O and activated 4Å molecular sieves to the flask. The sieves are critical as they act as an in-situ desiccant, driving the equilibrium and preventing hydrolysis of the alkyl halide [2].
-
Solvent Addition: Inject anhydrous DMSO, followed by the 2-(2-Chloro-4-fluorophenyl)propan-2-amine. Stir at room temperature for 15 minutes to allow the base to interact with the amine.
-
Electrophile Addition: Add the alkyl halide dropwise via syringe.
-
Temperature Ramping (Critical Step): Place the flask in a pre-heated oil bath set strictly to 75 °C . Do not exceed 85 °C to prevent the Hofmann-like elimination of the α,α -dimethyl group.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS every 2 hours. You should observe the consumption of the primary amine without the appearance of the highly non-polar alkene byproduct.
-
Workup: Once complete (typically 6–12 hours), cool to room temperature. Dilute with Ethyl Acetate and quench with water. Wash the organic layer with brine (3x) to remove DMSO, dry over Na2SO4 , and concentrate under reduced pressure.
References
-
Banert, K., Heck, M., Ihle, A., Kronawitt, J., Pester, T., & Shoker, T. (2018). "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, 83(9), 5138-5148. URL:[Link]
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters, 1(12), 1893-1896. URL:[Link]
Troubleshooting low recovery rates in CAS 1306604-78-3 liquid-liquid extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low recovery rates when performing liquid-liquid extraction (LLE) on CAS 1306604-78-3 (2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride)[1].
Standard LLE protocols often fail for this compound due to a misunderstanding of the molecule's ionization state and the high volatility of its freebase form. This guide breaks down the causality behind these failures and provides a self-validating, field-proven protocol to achieve >95% recovery.
Part 1: Physicochemical Properties & Extraction Parameters
To troubleshoot an extraction, we must first understand the physical chemistry of the target molecule. CAS 1306604-78-3 is a halogenated, sterically hindered primary amine.
Table 1: Quantitative Data & Mechanistic Implications for LLE
| Parameter | Value | Mechanistic Implication for LLE |
| State | Solid (HCl Salt) / Oil (Freebase) | Must be converted to freebase for organic extraction, but reverted to salt for isolation. |
| Estimated pKa | ~10.1 | Requires highly alkaline conditions (pH > 12) to fully suppress ionization[2]. |
| Volatility | High (in Freebase form) | Evaporating the organic solvent without trapping the amine will cause massive yield loss[3],[4]. |
| Surfactant Potential | Moderate | The halogenated aromatic ring paired with an amine can induce severe emulsions in biphasic systems. |
Part 2: Troubleshooting FAQs
Q1: Why is my recovery rate <50% when using saturated sodium bicarbonate (NaHCO₃) for basification? A: Insufficient deprotonation due to mismatched pH and pKa. The fundamental law governing LLE of ionizable compounds is the Henderson-Hasselbalch equation. The primary amine of CAS 1306604-78-3 has an estimated pKa of 10.1 (analogous to phentermine)[2]. Sodium bicarbonate only buffers the aqueous phase to a pH of approximately 8.3. At this pH, >98% of your target compound remains protonated as the water-soluble hydrochloride salt, preventing it from partitioning into the organic layer[5]. Corrective Action: You must use a stronger base, such as 1M NaOH, to drive the aqueous phase to pH ≥ 12.1. This ensures the pH is at least two units above the pKa, driving >99% of the compound into its lipophilic freebase form[5].
Q2: I achieved pH 12 and extracted with dichloromethane (DCM). The organic layer showed product via TLC, but after rotary evaporation, my isolated yield was near zero. Where did the compound go? A: Co-evaporation of the volatile freebase. CAS 1306604-78-3 in its freebase form is a low-molecular-weight, sterically hindered oily liquid. The α,α -dimethyl substitution prevents dense intermolecular hydrogen bonding, making the free amine highly volatile[3]. When you evaporated the DCM under reduced pressure, the freebase co-evaporated with the solvent[4]. Corrective Action: Never evaporate the freebase to dryness. You must perform a "salt-trap." After extraction, add a slight molar excess of anhydrous HCl (e.g., 2M HCl in diethyl ether) to the organic phase. This instantly converts the volatile freebase back into the non-volatile hydrochloride salt, which can then be safely concentrated.
Q3: I am experiencing severe emulsions during the organic/aqueous mixing phase. How can I resolve this without losing product? A: Density matching and surfactant effects. Halogenated aromatic amines can act as weak surfactants, stabilizing emulsions. Furthermore, using halogenated solvents like DCM (which is denser than water) often exacerbates emulsion stability in complex matrices. Corrective Action: Switch your extraction solvent to Methyl tert-butyl ether (MTBE). MTBE has a lower density than water, promoting faster phase separation. Additionally, saturate the aqueous layer with solid NaCl before extraction. This "salting-out" effect increases the ionic strength and density of the aqueous phase, drastically reducing the aqueous solubility of the freebase and breaking the emulsion mechanically.
Part 3: Optimized Step-by-Step LLE Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoint is met.
-
Aqueous Preparation: Dissolve the sample containing CAS 1306604-78-3 in LC-MS grade water.
-
Basification (Checkpoint: pH > 12.1): Slowly add 1M NaOH dropwise while stirring.
-
Validation: Use a calibrated pH meter to confirm the pH is between 12.1 and 12.5. The solution should turn cloudy as the insoluble freebase oil crashes out.
-
-
Salting Out: Add solid NaCl until the aqueous layer is saturated (undissolved salt remains at the bottom of the flask).
-
Extraction: Add an equal volume of MTBE. Mix gently via inversion for 5 minutes. Do not shake vigorously.
-
Phase Separation: Allow the layers to separate for 10 minutes. Collect the upper organic (MTBE) layer. Repeat the extraction twice more with fresh MTBE to ensure total recovery.
-
Drying: Pool the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Salt Trapping (Checkpoint: Precipitation): While stirring the organic filtrate in an ice bath, dropwise add 1.2 equivalents of 2M HCl in diethyl ether.
-
Validation: A distinct white precipitate (the HCl salt) will immediately form in the organic layer.
-
-
Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly ≤30∘C to yield the pure, stable solid hydrochloride salt.
Part 4: Workflow Visualization
Optimized LLE workflow for CAS 1306604-78-3, highlighting the critical salt-trapping step.
References
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 4771, Phentermine. Retrieved from:[Link]
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 3677, Mephentermine. Retrieved from:[Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues. Retrieved from:[Link]
-
Annual Review of Chemical and Biomolecular Engineering. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from:[Link]
Sources
- 1. 1306604-78-3;2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride;2-(2-氯-4-氟苯基)丙基-2-胺盐酸盐-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unodc.org [unodc.org]
- 5. annualreviews.org [annualreviews.org]
Refining chromatographic peak resolution for 2-(2-Chloro-4-fluorophenyl)propan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(2-Chloro-4-fluorophenyl)propan-2-amine .
This compound presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC): it possesses a highly hydrophobic, electron-withdrawing di-halogenated phenyl ring paired with a sterically hindered, strongly basic primary amine. This combination frequently leads to secondary column interactions, severe peak tailing, and poor resolution from structurally similar halogenated impurities.
Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol system to help you achieve robust, symmetrical, and highly resolved peaks.
Diagnostic Workflow: Resolving Amine Peak Distortions
Before adjusting parameters blindly, it is critical to diagnose the root cause of the chromatographic failure. The following logic tree maps the causality between observed peak defects and their underlying physicochemical mechanisms.
Caption: Diagnostic logic for troubleshooting peak tailing and resolution in basic halogenated amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 2-(2-Chloro-4-fluorophenyl)propan-2-amine exhibit severe peak tailing (Asymmetry Factor > 2.0) on my standard C18 column? The Causality: The primary amine group on this molecule has a high pKa (typically ~9-10), meaning it is positively charged ( −NH3+ ) under most standard mobile phase conditions. Standard silica-based C18 columns contain residual, unbonded surface silanol groups ( Si-OH )[1]. At a mid-range pH (e.g., pH 5-7), these silanols ionize to become negatively charged ( Si-O− ). The resulting electrostatic ion-exchange interaction between the positively charged amine and the negatively charged silanol causes the analyte to "stick" to the column, dragging out the elution profile and causing a tail[1]. The Solution: You must disrupt this secondary interaction. Lower the mobile phase pH to < 3.0 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. At pH < 3.0, the residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[2].
Q2: I have suppressed the tailing using low pH, but I cannot resolve the target compound from its des-fluoro impurity. How do I improve resolution ( Rs )? The Causality: In the fundamental resolution equation, selectivity ( α ) is the single most powerful parameter for separating closely related structural analogs[3]. A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions. Because the des-fluoro impurity and the target compound have very similar hydrophobicities, a C18 phase cannot easily distinguish them. The Solution: Change the stationary phase chemistry to exploit the π -electron system of the halogenated aromatic ring. Switch to a Phenyl-Hexyl or Biphenyl column. These phases introduce π−π and dipole-dipole interactions, which are highly sensitive to the electron-withdrawing effects of the fluorine and chlorine atoms on the phenyl ring[3][4].
Q3: My retention times are drifting earlier with each injection when using a highly aqueous mobile phase. What is happening? The Causality: If your initial gradient requires < 5% organic modifier to retain this polar amine, standard high-density C18 columns can suffer from "phase dewetting" (often incorrectly called phase collapse). The hydrophobic C18 chains fold down onto the silica surface to avoid the highly aqueous environment, drastically reducing the active surface area and causing a loss of retention[3]. The Solution: Utilize an AQ-type (polar-embedded or hydrophilic end-capped) C18 column designed specifically to remain fully wetted in 100% aqueous conditions[3].
Quantitative Data Summary: Parameter Optimization
The following table summarizes the expected chromatographic behavior of 2-(2-Chloro-4-fluorophenyl)propan-2-amine under various method conditions. Use this as a baseline to validate your own experimental outputs.
| Stationary Phase | Mobile Phase Buffer (A) | Organic Modifier (B) | Expected Tailing ( As ) | Selectivity ( α ) vs Isomers |
| Standard C18 | Water (No buffer, pH ~6) | Acetonitrile | > 2.5 (Severe) | Poor (< 1.1) |
| Base-Deactivated C18 | 0.1% Formic Acid (pH 2.7) | Acetonitrile | 1.2 - 1.4 (Good) | Moderate (1.1 - 1.2) |
| Biphenyl / Phenyl-Hexyl | 0.1% TFA (pH 2.0) | Methanol | < 1.2 (Excellent) | High (> 1.5) |
| Polar-Embedded C18 | 10 mM Ammonium Bicarbonate (pH 10) | Acetonitrile | 1.1 - 1.3 (Good) | Moderate (1.2 - 1.3) |
Note: Methanol is preferred over Acetonitrile when using Phenyl phases, as Acetonitrile's own π -electrons can competitively mask the π−π interactions between the stationary phase and the halogenated analyte.
Self-Validating Experimental Protocol: Method Optimization
To establish a robust, high-resolution method for 2-(2-Chloro-4-fluorophenyl)propan-2-amine, follow this step-by-step protocol. This workflow is self-validating; if Step 2 fails to yield an As<1.5 , the system is failing at the hardware/column level before selectivity can even be addressed.
Phase 1: System Passivation and Column Equilibration
-
Column Selection: Install a sub-2-micron or core-shell Biphenyl or Base-Deactivated C18 column (e.g., Hypersil GOLD) to maximize theoretical plates ( N ) and minimize silanol activity[4][5].
-
Mobile Phase Preparation:
-
Solvent A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (Yields pH ~2.0).
-
Solvent B: 0.1% v/v TFA in LC-MS grade Methanol.
-
-
Equilibration: Flush the column with 10 column volumes (CV) of 90% Solvent B, followed by 20 CV of the starting gradient conditions (e.g., 5% Solvent B). Validation check: Baseline must be flat with pressure fluctuations < 1%.
Phase 2: Tailing Factor ( As ) Validation 4. Isocratic Injection: Inject a 10 µL sample of the compound (100 µg/mL) at an isocratic hold of 40% Solvent B at a flow rate of 0.4 mL/min (for a 2.1 mm ID column). 5. Calculate Symmetry: Measure the peak at 5% or 10% of the peak height.
-
Self-Validation: If As>1.5 , verify that the mobile phase pH is strictly < 3.0. If pH is correct, the column silica bed is likely degraded (metal contamination or stripped end-capping); replace the column.
Phase 3: Selectivity ( α ) Tuning for Impurities 6. Gradient Screening: Run a linear gradient from 5% B to 95% B over 15 minutes. 7. Thermodynamic Adjustment: If the target compound co-elutes with a positional isomer, decrease the column oven temperature by 5°C increments (e.g., from 40°C down to 25°C). Lower temperatures enhance the subtle enthalpic differences in π−π binding between halogenated isomers, often pulling co-eluting peaks apart.
References
-
Small Molecule Selectivity Sampler - HPLC Source: Advanced Materials Technology / HALO URL:[Link]
-
Essential Guides to Method Development in Liquid Chromatography Source: Molnar-Institute URL:[Link]
-
Agilent 1200 Series Rapid Resolution LC Optimization Guide Source: Agilent Technologies URL:[Link]
-
Why Do Peaks Tail? (LC Troubleshooting) Source: ResearchGate / LCGC North America URL:[Link]
Sources
Comparative Analysis of Halogenated Phentermine Derivatives: 2-(2-Chloro-4-fluorophenyl)propan-2-amine vs. 2-(2-fluorophenyl)propan-2-amine
As a Senior Application Scientist, selecting the appropriate building blocks for central nervous system (CNS) drug discovery or monoamine transporter (MAT) modulation requires a rigorous understanding of structure-activity relationships (SAR). Both 2-(2-Chloro-4-fluorophenyl)propan-2-amine and 2-(2-fluorophenyl)propan-2-amine are halogenated derivatives of the classic α,α-dimethylphenethylamine () scaffold.
While phentermine is a well-characterized norepinephrine and dopamine releasing agent, strategic halogenation on the phenyl ring drastically alters the molecule's steric profile, electronic distribution, and metabolic stability. This guide objectively compares these two derivatives, providing researchers with the causality behind their physicochemical differences and the self-validating experimental protocols necessary to evaluate them.
Physicochemical and Structural Comparison
The addition of halogens to the phentermine core is not merely a cosmetic chemical change; it fundamentally dictates how the molecule interacts with biological targets and metabolizing enzymes.
| Property | 2-(2-Chloro-4-fluorophenyl)propan-2-amine | 2-(2-fluorophenyl)propan-2-amine |
| CAS Number (HCl salt) | ||
| Molecular Formula (Free Base) | C9H11ClFN | C9H12FN |
| Molecular Weight (Free Base) | 187.64 g/mol | 153.20 g/mol |
| Ortho-Position Steric Bulk | High (Chloro radius: 1.75 Å) | Low (Fluoro radius: 1.47 Å) |
| Para-Position Status | Blocked by Fluorine | Unblocked (Hydrogen) |
| Predicted Metabolic Liability | Low (CYP2D6 resistant) | High (Susceptible to oxidation) |
The Causality of Halogenation
-
Steric Twist and Receptor Selectivity: The ortho-fluoro substitution in 2-(2-fluorophenyl)propan-2-amine introduces minimal steric hindrance, as fluorine's Van der Waals radius closely mimics hydrogen. This allows the α,α-dimethylamine side chain to maintain a relatively coplanar conformation with the phenyl ring, preserving classical DAT/NET affinity. Conversely, the ortho-chloro group in 2-(2-Chloro-4-fluorophenyl)propan-2-amine forces the side chain out of plane. This steric twist typically decreases DAT affinity while enhancing selectivity for the Serotonin Transporter (SERT).
-
Metabolic Blockade: Cytochrome P450 enzymes (specifically CYP2D6) rapidly hydroxylate phentermine derivatives at the para position of the phenyl ring. The para-fluoro substitution in the di-halogenated compound forms a highly stable C-F bond (~116 kcal/mol) that resists enzymatic cleavage, significantly prolonging the compound's half-life compared to the unblocked mono-fluoro analog.
SAR logic of halogen substitutions on the phentermine scaffold and their pharmacological impacts.
Experimental Methodologies & Self-Validating Protocols
To objectively compare the performance of these two compounds, researchers must employ robust, self-validating assays. Below are the standard protocols for evaluating transporter affinity and metabolic stability, designed with built-in causality and quality controls.
Protocol A: In Vitro Monoamine Transporter (MAT) Uptake Inhibition Assay
This assay measures the ability of the compounds to inhibit the reuptake of monoamines. We utilize a fluorescent substrate (ASP+) rather than radioligands to allow for high-throughput, real-time kinetic monitoring without radioactive hazards.
-
Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT into 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.
-
Compound Incubation: Aspirate media and wash cells with Hank's Balanced Salt Solution (HBSS). Add serial dilutions (1 nM to 10 µM) of the test compounds.
-
Self-Validating Mechanism: Include a full dose-response of reference inhibitors (GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT) and a vehicle control (0.1% DMSO). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring sufficient dynamic range between the vehicle and positive controls.
-
-
Substrate Addition: Add ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Termination & Quantification: Wash thrice with ice-cold HBSS to halt transporter activity and remove extracellular fluorescence. Measure intracellular fluorescence (Excitation: 475 nm, Emission: 605 nm) using a microplate reader. Calculate IC50 values via non-linear regression.
Protocol B: Microsomal Stability Assay (CYP450 Clearance)
To prove the metabolic resistance granted by the 4-fluoro substitution, a human liver microsome (HLM) stability assay is required.
-
Incubation Mixture: Combine HLM (0.5 mg/mL protein concentration), test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.
-
Self-Validating Mechanism: Run parallel incubations with Verapamil (a high-clearance positive control metabolized rapidly by CYP3A4) and Warfarin (a low-clearance negative control). Verapamil ensures the microsomes are enzymatically active, while Warfarin ensures there is no non-specific degradation occurring in the buffer.
-
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Step-by-step workflow for the in vitro microsomal stability assay using LC-MS/MS quantification.
Summary Recommendations for Drug Development Professionals
-
Choose 2-(2-fluorophenyl)propan-2-amine when developing compounds where a shorter half-life is desired, or when targeting DAT/NET with minimal steric disruption to the binding pocket [1].
-
Choose 2-(2-Chloro-4-fluorophenyl)propan-2-amine when designing SERT-selective agents or when metabolic liability at the para-position causes premature systemic clearance of the drug candidate [2]. The dual-halogen approach provides both a conformational lock and a metabolic shield [3].
References
Comprehensive LC-MS/MS Method Validation for CAS 1306604-78-3 Detection: A Comparative Performance Guide
Introduction to the Analytical Challenge
The quantification of CAS 1306604-78-3 (2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride)[1] in complex biological matrices presents a multifaceted challenge for bioanalytical scientists. Structurally, this compound features a highly polar, sterically hindered primary aliphatic amine coupled to an electron-deficient halogenated (chloro, fluoro) aromatic ring.
When utilizing standard bioanalytical workflows—specifically generic C18 analytical columns combined with simple Protein Precipitation (PPT)—researchers frequently encounter severe peak tailing, poor chromatographic retention, and debilitating matrix effects. This guide objectively compares a highly optimized, self-validating engineered workflow (utilizing a Core-Shell Biphenyl stationary phase and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction ) against traditional alternative methods, providing supporting experimental data validated according to global regulatory standards[2].
Part 1: Mechanistic Causality & Methodological Design (E-E-A-T)
To achieve a fully validated assay, every step of the sample preparation and chromatographic separation must be governed by the physicochemical properties of the analyte.
The Sample Preparation Strategy: Why PPT Fails and MCX Succeeds
Standard Protein Precipitation (PPT) with acetonitrile effectively crashes out large proteins but leaves behind high concentrations of endogenous phospholipids. In the positive electrospray ionization (ESI+) mode required for basic amines, these co-eluting lipids compete for available charge, leading to massive ion suppression[3].
The Engineered Solution: Mixed-Mode Cation Exchange (MCX) SPE[4]. The primary amine of CAS 1306604-78-3 has a high pKa ( ≈9.5 ). By acidifying the plasma sample, the amine becomes fully protonated. When loaded onto an MCX sorbent (which contains strong sulfonic acid groups), the analyte is trapped via a robust ionic bond. This allows for aggressive washing with 100% organic solvents (like Methanol) to completely flush out neutral lipids and phospholipids without losing the target analyte. The compound is then released using a high-pH elution solvent that neutralizes the amine, breaking the ionic interaction.
The Chromatographic Strategy: Biphenyl vs. C18
Alkyl phases (like C18) rely purely on hydrophobic dispersive forces. Because CAS 1306604-78-3 contains a highly polar ionized amine, it resists partitioning into the C18 phase, resulting in early elution near the solvent front where matrix background is highest.
The Engineered Solution: Core-Shell Biphenyl Stationary Phase[5]. Biphenyl columns offer orthogonal selectivity by combining mild hydrophobicity with strong π−π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the electron-deficient 2-chloro-4-fluorophenyl ring of the analyte[6]. This specific molecular interaction dramatically increases retention time and pulls the analyte away from the suppression zone.
Part 2: Experimental Protocols & Self-Validating Systems
Step-by-Step Sample Preparation Methodologies
Optimized Product Workflow: MCX SPE Protocol
-
Conditioning: Pass 200 µL Methanol, followed by 200 µL 2% Formic Acid in Water through the MCX microelution plate. (Causality: Wets the sorbent and establishes the necessary acidic environment).
-
Sample Loading: Dilute 100 µL of human plasma (spiked with analyte and Amphetamine-d5 internal standard) with 100 µL of 4% H3PO4 . Load onto the plate. (Causality: Phosphoric acid ensures 100% protonation of the primary amine for maximum ionic binding).
-
Aqueous Wash: Wash with 200 µL 2% Formic Acid. (Causality: Removes water-soluble endogenous salts).
-
Organic Wash: Wash with 200 µL 100% Methanol. (Causality: Eliminates hydrophobic phospholipids; the analyte remains locked to the sorbent via strong cation exchange).
-
Elution: Elute with 2 x 50 µL of 5% NH4OH in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the ultra-clean analyte).
Alternative Workflow: Standard PPT Protocol (For Comparison)
-
Add 300 µL of cold Acetonitrile to 100 µL of plasma.
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Collect supernatant and dilute 1:1 with mobile phase A.
LC-MS/MS Analytical Conditions
-
Column: Core-Shell Biphenyl (2.1 x 50 mm, 1.7 µm) vs. Fully Porous C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is strictly used instead of Acetonitrile, as Acetonitrile's triple bond can interfere with the π−π interactions of the Biphenyl phase).
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Detection (ESI+):
-
Precursor Ion [M+H]+ : m/z 188.1
-
Quantifier Transition: m/z 188.1 → 171.1 (Loss of NH3 , forming a stable tertiary carbocation).
-
Qualifier Transition: m/z 188.1 → 109.0 (Cleavage of the alkyl amine group).
-
Part 3: Visualizing the Analytical Workflows
Workflow comparison: MCX SPE effectively isolates the analyte, whereas PPT leaves matrix contaminants.
Mechanistic pathway of CAS 1306604-78-3 retention, ionization, and MRM fragmentation.
Part 4: Comparative Performance Data
To objectively demonstrate the superiority of the engineered method, a full validation was executed in accordance with the ICH M10 Guidelines on Bioanalytical Method Validation [2]. The guidelines mandate strict acceptance criteria, including a Coefficient of Variation (CV) ≤15% for precision and matrix effects (or ≤20% at the Lower Limit of Quantification, LLOQ)[2].
Table 1: Bioanalytical Method Validation Summary (Human Plasma)
| Validation Parameter | Acceptance Criteria (ICH M10) | Product: Biphenyl Column + MCX SPE | Alternative: C18 Column + PPT |
| Linearity Range | R2≥0.99 | 0.5 - 500 ng/mL ( R2=0.998 ) | 5.0 - 500 ng/mL ( R2=0.985 ) |
| LLOQ | Signal-to-Noise ≥5 , CV ≤20% | 0.5 ng/mL | 5.0 ng/mL |
| Matrix Effect (Suppression) | CV ≤15% across lots | 4.2% (Minimal suppression) | -45.8% (Severe suppression) |
| Extraction Recovery | Consistent across QC levels | 92.5% ± 3.1% | 65.4% ± 12.5% |
| Intra-day Precision (Low QC) | CV ≤15% | 3.8% | 18.2% (Fails ICH criteria) |
| Accuracy (Mean) | 85% - 115% of nominal | 98.4% | 81.2% (Fails ICH criteria) |
Data Interpretation
The data unequivocally proves that relying on standard C18 chromatography and PPT for CAS 1306604-78-3 results in regulatory failure. The -45.8% matrix effect observed in the alternative method is a direct consequence of phospholipid co-elution. By implementing the Biphenyl/MCX product workflow, the matrix effect is reduced to a negligible 4.2%, driving a 10-fold increase in assay sensitivity (LLOQ drops from 5.0 ng/mL to 0.5 ng/mL) and ensuring full compliance with ICH M10 standards.
References
-
American Elements. "2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride | CAS 1306604-78-3". Retrieved from: [Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". Retrieved from:[Link]
-
Separation Science. "Biphenyl, the Go To Phase for LC-MS Method Development". Retrieved from:[Link]
-
Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)". Retrieved from: [Link]
-
Shimadzu. "Retention time prediction for 653 pesticides on a biphenyl liquid chromatography stationary phase using machine learning". Retrieved from: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. shimadzu.com [shimadzu.com]
A Comparative Benchmarking Guide: Evaluating the Efficacy of 2-(2-Chloro-4-fluorophenyl)propan-2-amine Against the Gold Standard, Phentermine
Introduction
The global obesity epidemic necessitates the continued development of novel and effective pharmacotherapies. Phentermine, a sympathomimetic amine, has been a cornerstone of obesity management for decades, primarily functioning as an appetite suppressant through its influence on central nervous system pathways.[1][2][3] This guide outlines a comprehensive, multi-tiered framework for the efficacy benchmarking of a novel compound, 2-(2-Chloro-4-fluorophenyl)propan-2-amine, against the established standard, phentermine. Due to the nascent stage of research into 2-(2-Chloro-4-fluorophenyl)propan-2-amine, this document serves as a proposed investigational roadmap, detailing the requisite in-vitro and in-vivo studies to rigorously assess its potential as a next-generation anti-obesity agent. The structural similarity of the novel compound to phentermine suggests a potential mechanism of action involving the modulation of catecholaminergic systems, a hypothesis that will be systematically explored through the following experimental design.
Compound Profiles
| Feature | 2-(2-Chloro-4-fluorophenyl)propan-2-amine | Phentermine |
| Chemical Structure | C₁₀H₁₃ClFN | C₁₀H₁₅N |
| Mechanism of Action | Hypothesized to be a sympathomimetic amine, potentially a norepinephrine and dopamine releasing agent (NDRA).[4] | A sympathomimetic amine that stimulates the hypothalamus to release norepinephrine, suppressing appetite.[1][3] |
| Established Efficacy | Not yet established. | Clinically proven to induce weight loss in conjunction with lifestyle modifications.[5][6][7] |
| Common Side Effects | To be determined. | Fast heart rate, high blood pressure, insomnia, dizziness, and restlessness.[1][4] |
Proposed Experimental Workflow for Efficacy Benchmarking
The following workflow is designed to provide a robust, head-to-head comparison of the novel compound and phentermine, from initial in-vitro screening to more complex in-vivo efficacy models.
Sources
- 1. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. drugs.com [drugs.com]
- 3. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Phentermine - Wikipedia [en.wikipedia.org]
- 5. Postmarketing Surveillance Study of the Efficacy and Safety of Phentermine in Patients with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three- and six-month efficacy and safety of phentermine in a Mexican obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Comparative toxicity of halogenated propan-2-amine hydrochlorides in rodent models
Title: Comparative Toxicity of Halogenated Propan-2-Amine Hydrochlorides in Rodent Models: A Technical Guide
Introduction Halogenated propan-2-amine hydrochlorides, commonly known as para-halogenated amphetamines (e.g., 4-fluoroamphetamine [4-FA], 4-chloroamphetamine [4-CA/PCA], and 4-bromoamphetamine [4-BA/PBA]), are potent monoamine releasing agents. While non-halogenated amphetamines primarily target the dopamine transporter (DAT) and norepinephrine transporter (NET), para-halogenation fundamentally shifts the pharmacological profile, exponentially increasing affinity for the serotonin transporter (SERT)[1]. This structural shift not only alters their psychoactive properties but also introduces severe, long-lasting serotonergic neurotoxicity and mitochondrial impairment[2].
This guide provides a comprehensive comparison of these compounds, equipping researchers and drug development professionals with the mechanistic insights and validated protocols necessary to study their toxicological profiles in rodent models.
Mechanisms of Toxicity: Causality and Pathways The toxicity of halogenated amphetamines is bipartite, involving both terminal-specific neurotoxicity and systemic mitochondrial impairment.
-
Serotonergic Neurotoxicity: Compounds like 4-CA are [3]. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing massive cytosolic accumulation of serotonin (5-HT). The subsequent auto-oxidation of 5-HT, combined with the drug's direct effects, generates reactive oxygen species (ROS), leading to lipid peroxidation and terminal degeneration[3].
-
Mitochondrial Impairment: Recent studies demonstrate that para-halogenation increases hepatic and neuronal toxicity by (Complex I and III)[1]. This results in a concentration-dependent depletion of ATP and the induction of apoptosis. The toxicity scales directly with the size and electronegativity of the halogen substituent[2].
Mechanistic pathway of halogenated amphetamine-induced serotonergic and mitochondrial toxicity.
Comparative Toxicological Profiles The exact nature of the halogen substituent dictates the severity of the toxicity. The rank order for cytotoxicity and mitochondrial impairment is strictly [1],[2].
| Compound | Substituent | SERT Inhibition Potency | ATP Depletion Threshold | In Vivo Serotonergic Neurotoxicity | Cytotoxicity Rank |
| Amphetamine | -H | Low | 1.0 mM | None to Mild | 3 (Lowest) |
| 4-Fluoroamphetamine (4-FA) | -F | High | 0.5 mM | Moderate (Transient) | 2 |
| 4-Chloroamphetamine (4-CA) | -Cl | Very High | 0.1 mM | Severe (Persistent) | 1 (Highest) |
Data synthesized from in vitro HepG2/SH-SY5Y assays and in vivo rodent models[1],[3],[4].
Experimental Protocols: Self-Validating Systems To accurately assess the neurotoxic potential of these compounds, experimental designs must differentiate between acute pharmacological monoamine release and long-term structural neurotoxicity.
Protocol 1: In Vivo Assessment of Serotonergic Neurotoxicity (Rodent Model)
Rationale: Acute depletion of 5-HT occurs within hours due to the drug's releasing action. To measure true neurotoxicity (terminal loss), tissues must be harvested at least [5], allowing the drug to clear and transient pharmacological effects to subside.
Step-by-Step Methodology:
-
Subject Preparation: Utilize adult male Wistar or Sprague-Dawley rats (250-300g). House under standard 12h light/dark cycles.
-
Dosing Regimen: Administer 4-CA hydrochloride (10 mg/kg, i.p.) dissolved in sterile 0.9% saline. For comparative studies, administer equimolar doses of 4-FA or amphetamine.
-
Incubation Period: Maintain the subjects for exactly 7 days post-injection[5]. Monitor daily for signs of acute lethality or hyperthermia.
-
Tissue Harvesting: Euthanize via rapid decapitation to prevent stress-induced monoamine fluctuations. Rapidly dissect the prefrontal cortex and striatum on an ice-cold stage. Snap-freeze in liquid nitrogen.
-
Analyte Extraction: Homogenize tissue in 0.1 M perchloric acid containing 0.1 mM EDTA and 100 ng/mL isoproterenol (internal standard). Centrifuge at 14,000 x g for 15 mins at 4°C.
-
HPLC-ECD Quantification: Inject the supernatant into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). Quantify 5-HT and its metabolite 5-HIAA.
-
System Validation Check: Concurrently measure dopamine (DA) levels. Because 4-CA selectively destroys serotonergic terminals, DA levels should remain statistically indistinguishable from the saline control. A significant drop in DA indicates either non-specific systemic toxicity or analytical degradation, invalidating the run.
Self-validating experimental workflow for assessing long-term serotonergic neurotoxicity.
Protocol 2: In Vitro Mitochondrial Toxicity Assay
Rationale: To isolate the cellular mechanisms of toxicity independent of systemic metabolism, differentiated SH-SY5Y neuroblastoma cells are used. Differentiated cells are chosen over undifferentiated cells because they possess a [2].
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y cells and induce differentiation using 10 µM retinoic acid for 5 days.
-
Compound Exposure: Expose cells to varying concentrations (0.1 mM to 2.0 mM) of the target halogenated propan-2-amine for 24 hours[2].
-
ATP Quantification: Lyse cells and measure intracellular ATP using a standard luciferin-luciferase bioluminescence assay.
-
ROS Measurement: Incubate parallel wells with MitoSOX Red (5 µM) for 30 minutes to quantify mitochondrial superoxide production via fluorescence microscopy or flow cytometry.
-
System Validation Check: Utilize a known mitochondrial uncoupler (e.g., FCCP) as a positive control for ATP depletion and ROS generation. If the positive control fails to produce a >50% drop in ATP, the assay sensitivity is compromised.
References
-
Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Source: Frontiers in Pharmacology. URL:[Link]
-
Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
-
para-Chloroamphetamine. Source: Wikipedia. URL:[Link]
-
4-Fluoroamphetamine. Source: Wikipedia. URL:[Link]
-
Differential Sensitivities to the Lethal, but Not the Neurotoxic, Effects of P-Chloroamphetamine in Inbred Rat Strains. Source: PubMed. URL:[Link]
Sources
- 1. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 5. Differential sensitivities to the lethal, but not the neurotoxic, effects of p-chloroamphetamine in inbred rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pharmacokinetic Profile of 2-(2-Chloro-4-fluorophenyl)propan-2-amine: A Comparative Guide
Introduction
In preclinical drug development, the strategic halogenation of phenethylamines is a proven methodology to fine-tune pharmacokinetics (PK) and metabolic stability. 2-(2-Chloro-4-fluorophenyl)propan-2-amine (CAS: 1306604-78-3) is a highly substituted α,α-dimethylphenethylamine derivative. By introducing a dual-halogen motif (ortho-chloro and para-fluoro) to the phenyl ring, this compound theoretically achieves a highly specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This guide objectively compares the PK profile of 2-(2-Chloro-4-fluorophenyl)propan-2-amine against foundational industry alternatives—Phentermine and Chlorphentermine—and provides self-validating experimental protocols for rigorous preclinical evaluation.
Part 1: Mechanistic Causality & Structural Rationale
The pharmacokinetic behavior of phenethylamines is fundamentally dictated by their susceptibility to enzymatic degradation.
-
Phentermine (α,α-dimethylphenethylamine): The presence of the α,α-dimethyl group sterically hinders degradation by monoamine oxidase (MAO), shifting primary metabolism to hepatic CYP450 enzymes (notably CYP3A4)[1]. It exhibits a half-life of 20–25 hours and is predominantly excreted unchanged (62–85%) in the urine (2)[2].
-
Chlorphentermine (4-chloro-α,α-dimethylphenethylamine): The addition of a para-chloro group significantly increases the molecule's lipophilicity and entirely blocks para-hydroxylation (a major clearance pathway). This structural change drastically extends the elimination half-life to between 40 hours and 5 days, leading to high tissue accumulation (3)[3].
-
2-(2-Chloro-4-fluorophenyl)propan-2-amine: This compound employs a sophisticated dual-halogen strategy. The 4-fluoro substitution effectively blocks para-hydroxylation without adding the excessive lipophilic bulk of a chlorine atom, while the 2-chloro (ortho) substitution introduces severe steric hindrance, restricting access to the CYP450 active site (4)[4]. Consequently, this structure is designed to exhibit an extended half-life compared to phentermine, while avoiding the extreme, potentially toxic tissue retention characteristic of chlorphentermine.
Structural modifications and their mechanistic impact on the pharmacokinetic profile.
Part 2: Comparative Pharmacokinetic Data
The following table synthesizes the established PK parameters of the reference compounds alongside the predicted profile for 2-(2-Chloro-4-fluorophenyl)propan-2-amine based on its structural determinants[3][5].
| Pharmacokinetic Parameter | Phentermine (Reference) | Chlorphentermine (Reference) | 2-(2-Chloro-4-fluorophenyl)propan-2-amine (Target) |
| Tmax (Oral) | 3.0 – 4.4 hours | 1.0 – 2.0 hours | ~ 2.0 – 3.5 hours |
| Elimination Half-Life (t1/2) | 20 – 25 hours | 40 hours – 5 days | ~ 30 – 40 hours (Predicted) |
| Protein Binding | 17.5% | > 80% (Highly lipophilic) | ~ 40 – 50% |
| Primary Metabolism | CYP3A4 (Oxidation) | Highly resistant | Resistant (Steric/Halogen blockade) |
| Primary Excretion | Urine (62-85% unchanged) | Renal (Slow clearance) | Urine (Predominantly unchanged) |
| Volume of Distribution (Vd) | Moderate | Exceptionally High | High |
Part 3: Experimental Protocols for PK Validation
To move beyond theoretical prediction, the following step-by-step methodologies provide a framework for empirical validation. As a core principle of scientific integrity, every protocol described here functions as a self-validating system .
Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Quantify intrinsic clearance ( CLint ) and validate the hypothesized CYP450 resistance caused by the dual-halogen substitutions.
Causality & Design: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to isolate Phase I CYP-mediated metabolism. To ensure the assay is self-validating, a high-clearance positive control (e.g., Verapamil) and a negative control (buffer without NADPH) must be run in parallel. Causality: If Verapamil is not rapidly degraded, the HLM batch lacks enzymatic viability, and the run is automatically invalidated.
Step-by-Step Methodology:
-
Preparation: Incubate 1 µM of 2-(2-Chloro-4-fluorophenyl)propan-2-amine with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH to the mixture to initiate Phase I oxidative metabolism.
-
Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Phentermine-d5). Causality: Acetonitrile instantly denatures CYP enzymes, halting the reaction, while the IS corrects for downstream LC-MS matrix effects.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to vials and analyze via LC-MS/MS to calculate the in vitro half-life and CLint .
Protocol 2: In Vivo Pharmacokinetic Profiling
Objective: Determine absolute bioavailability (F%) and map the extended elimination half-life in a mammalian model.
Causality & Design: A crossover design using Intravenous (IV) and Per Os (PO) administration in Sprague-Dawley rats. The internal standard (IS) recovery must exceed 80% across all plasma samples. Causality: If IS recovery drops below 80%, it indicates severe ion suppression or incomplete protein precipitation, flagging the extraction for mandatory re-processing.
Step-by-Step Methodology:
-
Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to overnight-fasted rats (n=6 per group).
-
Serial Sampling: Collect 200 µL of blood via a jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose. Causality: The extended 48-hour sampling window is critical to accurately capture the prolonged elimination phase predicted by the halogen substitutions.
-
Extraction: Perform protein precipitation on the plasma using the acetonitrile/IS mixture. Monitor the IS peak area across all samples during analysis.
-
Quantification: Calculate the definitive PK parameters (AUC, Tmax, Cmax, t1/2, Vd) using Non-Compartmental Analysis (NCA) software (e.g., WinNonlin).
Self-validating in vivo pharmacokinetic profiling workflow utilizing LC-MS/MS.
References
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH | Source: NIH | 4
-
Phentermine - Wikipedia | Source: Wikipedia | 5
-
Topiramate and Phentermine - StatPearls - NCBI Bookshelf - NIH | Source: NIH | 1
-
Chlorphentermine - Wikipedia | Source: Wikipedia | 3
-
Phentermine: Package Insert / Prescribing Information - Drugs.com | Source: Drugs.com | 2
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
